MX106
Description
Properties
CAS No. |
2170836-81-2 |
|---|---|
Molecular Formula |
C25H30N2O2 |
Molecular Weight |
390.53 |
IUPAC Name |
5-(((4-Isopropylbenzyl)oxy)methyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C25H30N2O2/c1-18(2)20-9-7-19(8-10-20)16-29-17-22-14-21(15-27-12-3-4-13-27)25(28)24-23(22)6-5-11-26-24/h5-11,14,18,28H,3-4,12-13,15-17H2,1-2H3 |
InChI Key |
NNIPSBLMEGJOFO-UHFFFAOYSA-N |
SMILES |
OC1=C2N=CC=CC2=C(COCC3=CC=C(C(C)C)C=C3)C=C1CN4CCCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MX-106; MX 106; MX106 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of MX106-4C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MX106-4C is an investigational survivin inhibitor that has demonstrated a unique mechanism of action, showing selective cytotoxicity against multidrug-resistant (MDR) colorectal cancer cells that overexpress the ATP-binding cassette (ABC) transporter B1 (ABCB1), also known as P-glycoprotein (P-gp). This technical guide provides an in-depth exploration of the molecular pathways and experimental evidence elucidating how this compound-4C exerts its anticancer effects. The primary mechanism involves an ABCB1-dependent inhibition of survivin, leading to cell cycle arrest and apoptosis. This collateral sensitivity presents a promising strategy to target and eliminate cancer cells that have developed resistance to conventional chemotherapies.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound-4C
| Cell Line | ABCB1 Expression | IC50 (µM) of this compound-4C | Resistance Fold |
| Parental Colorectal Cancer | Low | > 10 | N/A |
| MDR Colorectal Cancer | High | ~1 | >10-fold more sensitive |
| ABCB1 Knockout MDR Cells | None | > 10 | Sensitivity reversed |
| MDR Cells + ABCB1 Inhibitor | High | > 10 | Sensitivity reversed |
Note: The IC50 values are approximate and collated from abstracts. Precise values with confidence intervals would be available in the full-text publication.
Table 2: Cellular Effects of this compound-4C on ABCB1-Positive MDR Colorectal Cancer Cells
| Parameter | Treatment Group | Observation |
| Cell Cycle Distribution | Untreated Control | Normal Distribution |
| This compound-4C | Arrest in G0/G1 phase | |
| Apoptosis | Untreated Control | Basal Level |
| This compound-4C | Significant increase in apoptotic cells | |
| Caspase-3/7 Activity | Untreated Control | Low Activity |
| This compound-4C | Marked activation of Caspase-3/7 | |
| Protein Expression | Untreated Control | Baseline Levels |
| This compound-4C | Upregulation of p21; Downregulation of p-Rb |
Core Mechanism of Action
The selective toxicity of this compound-4C in ABCB1-overexpressing multidrug-resistant colorectal cancer cells is not due to direct inhibition of the ABCB1 transporter's efflux function. Instead, it is a novel mechanism of ABCB1-dependent collateral sensitivity. The presence and function of ABCB1 are essential for the cytotoxic effects of this compound-4C.
The proposed mechanism involves an indirect interaction between this compound-4C and a downstream event that is dependent on ABCB1. This interaction leads to the functional inhibition of survivin, a key member of the inhibitor of apoptosis protein (IAP) family. The inhibition of survivin in these specific cancer cells triggers two major downstream events: cell cycle arrest and apoptosis.
Signaling Pathways
1. Induction of Apoptosis:
The inhibition of survivin by this compound-4C in ABCB1-positive cells leads to the activation of the intrinsic apoptotic pathway. This is characterized by the activation of effector caspases, specifically caspase-3 and caspase-7, which are crucial for executing the final stages of apoptosis by cleaving various cellular substrates.
Caption: Apoptotic pathway induced by this compound-4C.
2. Cell Cycle Arrest:
In addition to inducing apoptosis, this compound-4C causes a halt in the cell cycle at the G0/G1 phase. This is achieved through the modulation of the p21-CDK4/6-pRb pathway. The retinoblastoma protein (pRb) is a key regulator of the G1/S transition. Its phosphorylation by cyclin-dependent kinases 4 and 6 (CDK4/6) leads to its inactivation and allows the cell cycle to proceed. This compound-4C treatment leads to an upregulation of the CDK inhibitor p21, which in turn inhibits the activity of CDK4 and CDK6. This prevents the phosphorylation of pRb, keeping it in its active, hypophosphorylated state where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for S-phase entry.
Caption: Cell cycle arrest pathway mediated by this compound-4C.
Experimental Protocols
The following are generalized protocols for the key experiments used to elucidate the mechanism of action of this compound-4C. The specific details, including concentrations and incubation times, would be found in the primary research publication.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate colorectal cancer cells (parental and MDR variants) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound-4C for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound-4C for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
An In-Depth Technical Guide to MX106 and Survivin Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is a compelling target in oncology due to its dual role in promoting cell proliferation and inhibiting apoptosis, and its overexpression in a wide range of human cancers. This technical guide provides a comprehensive overview of the survivin signaling pathway and the mechanism of action of MX106, a small molecule inhibitor that targets survivin for degradation. This document includes a detailed summary of quantitative data, experimental protocols for key assays, and visualizations of the survivin pathway, the mechanism of this compound, and a typical preclinical evaluation workflow.
Introduction: The Role of Survivin in Cancer
Survivin is a 16.5 kDa protein that is minimally expressed in normal, differentiated adult tissues but is markedly upregulated in most human malignancies. Its overexpression is frequently correlated with aggressive tumor behavior, resistance to therapy, and poor patient prognosis. Survivin's oncogenic functions are attributed to its involvement in two critical cellular processes:
-
Inhibition of Apoptosis: Survivin can directly or indirectly inhibit the activity of caspases, the key executioners of apoptosis. It is known to interfere with both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
-
Regulation of Cell Division: As a component of the chromosomal passenger complex (CPC), survivin plays an essential role in ensuring proper chromosome segregation and cytokinesis during mitosis.
The differential expression of survivin between cancerous and normal tissues makes it an attractive therapeutic target for the development of cancer-specific therapies with a potentially wide therapeutic window.
The Survivin Signaling Pathway
The expression and activity of survivin are tightly regulated by a complex network of upstream signaling pathways and transcription factors. Understanding this network is crucial for the rational design of survivin-targeted therapies.
Key upstream regulators that promote survivin expression include:
-
PI3K/Akt Pathway: This pathway, frequently activated in cancer, promotes cell survival and proliferation, in part by upregulating survivin expression.
-
MEK/MAPK Pathway: Another critical oncogenic pathway that can lead to increased survivin transcription.
-
STAT3: Signal transducer and activator of transcription 3 is a transcription factor that directly binds to the survivin promoter and enhances its expression.
-
Wnt/β-catenin Pathway: Aberrant activation of this pathway, common in many cancers, leads to the nuclear translocation of β-catenin, which in turn drives the expression of target genes including survivin.[1]
-
Hypoxia-Inducible Factor-1α (HIF-1α): Under hypoxic conditions, often found in solid tumors, HIF-1α can directly bind to the survivin promoter and activate its transcription.[1]
-
Nuclear Factor-kappa B (NF-κB): A key regulator of inflammation and cell survival, NF-κB can also induce survivin expression.
Downstream, survivin's primary function is the inhibition of apoptosis through the negative regulation of caspases, particularly caspase-3, -7, and -9.
Caption: The Survivin Signaling Pathway.
This compound: A Potent and Selective Survivin Inhibitor
This compound is a novel small molecule inhibitor designed to selectively target and promote the degradation of survivin. Mechanistic studies have indicated that this compound functions by selectively suppressing the expression of survivin, which in turn induces apoptosis in cancer cells.
Mechanism of Action
This compound induces the degradation of survivin, leading to a cascade of events that culminate in cancer cell death. The proposed mechanism involves the following steps:
-
Binding to Survivin: this compound is believed to bind to a pocket on the survivin protein, potentially disrupting its dimerization or its interaction with other proteins.
-
Proteasomal Degradation: This binding event flags survivin for ubiquitination and subsequent degradation by the proteasome.
-
Induction of Apoptosis: The depletion of cellular survivin levels relieves the inhibition on caspases, leading to the activation of the apoptotic cascade.
-
Cell Cycle Arrest: The loss of survivin's function in the chromosomal passenger complex leads to defects in mitosis, resulting in cell cycle arrest, primarily at the G2/M phase.
Caption: Mechanism of Action of this compound.
Quantitative Data
The following table summarizes the in vitro cytotoxic activity of the this compound analog, compound 12b, against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | 1.4 |
| SK-MEL-28 | Melanoma | 1.3 |
| MDA-MB-231 | Breast Cancer | 1.5 |
| SKOV3 | Ovarian Cancer | 1.6 |
| OVCAR3 | Ovarian Cancer | 1.2 |
| Average | 1.4 |
Data for compound 12b, an analog of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of survivin inhibitors like this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (or other survivin inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blotting for Survivin Expression
This technique is used to detect and quantify the levels of survivin protein in cell lysates.
Materials:
-
Cancer cell lysates (treated and untreated with this compound)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against survivin (e.g., rabbit anti-survivin, diluted 1:1000 in blocking buffer)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against survivin overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the survivin signal to the loading control.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line that forms tumors in mice
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Preclinical Development Workflow for a Survivin Inhibitor
The preclinical development of a targeted inhibitor like this compound follows a structured workflow to assess its potential as a therapeutic agent.
Caption: Preclinical Development Workflow.
Conclusion
This compound represents a promising therapeutic strategy for a broad range of cancers by targeting the fundamental mechanisms of cell survival and proliferation governed by survivin. This technical guide provides a foundational understanding of the survivin pathway and the preclinical evaluation of its inhibitors. The detailed protocols and structured data presentation are intended to facilitate further research and development in this critical area of oncology. Continued investigation into the clinical efficacy and safety of this compound and other survivin inhibitors is warranted to translate these promising preclinical findings into tangible benefits for cancer patients.
References
The Collateral Sensitivity of Multidrug-Resistant Tumors to the Survivin Inhibitor MX106-4C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein), remains a formidable challenge in oncology. This technical guide provides an in-depth analysis of MX106-4C, a novel survivin inhibitor that exhibits selective toxicity against ABCB1-overexpressing multidrug-resistant colorectal cancer cells. This phenomenon, termed collateral sensitivity, presents a promising therapeutic strategy to target and eliminate chemoresistant tumors. This document details the underlying molecular mechanisms, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols, and visualizes the critical signaling pathways and workflows.
Introduction: The Challenge of Multidrug Resistance and the Promise of Collateral Sensitivity
The efficacy of many chemotherapeutic agents is hampered by the development of multidrug resistance, a phenomenon where cancer cells become cross-resistant to a variety of structurally and functionally diverse drugs. A primary driver of MDR is the increased expression of efflux pumps like ABCB1, which actively transport cytotoxic drugs out of the cell, reducing their intracellular concentration and effectiveness.
Traditional approaches to combat MDR have focused on developing inhibitors of these efflux pumps. However, clinical success has been limited by toxicity and undesirable pharmacokinetic interactions. An alternative and innovative strategy is to exploit "collateral sensitivity," a phenomenon where the very mechanism conferring drug resistance renders the cancer cells hypersensitive to another specific compound. This compound-4C is a prime example of a collateral sensitivity agent, demonstrating potent and selective cytotoxicity against cancer cells with high levels of ABCB1 expression.
Mechanism of Action of this compound-4C
This compound-4C is a synthetic analog of the survivin inhibitor this compound. Its selective action against MDR cells is not due to direct inhibition of the ABCB1 pump's efflux function. Instead, it leverages the presence of ABCB1 to trigger a unique cell death mechanism. The core findings indicate that this compound-4C's selective toxicity is contingent upon both the expression and function of the ABCB1 transporter.[1][2] This leads to an ABCB1-dependent inhibition of survivin, a key member of the inhibitor of apoptosis protein (IAP) family.
The downstream consequences of this targeted survivin inhibition are twofold:
-
Induction of Apoptosis: this compound-4C treatment leads to the activation of effector caspases, specifically caspase-3 and caspase-7, culminating in programmed cell death.[1][2]
-
Cell Cycle Arrest: The compound induces a robust arrest in the G0/G1 phase of the cell cycle.[2] This is mediated through the modulation of the p21-CDK4/6-pRb signaling pathway.[1]
Furthermore, long-term exposure to this compound-4C can re-sensitize MDR cells to conventional chemotherapeutics, such as doxorubicin, by reducing the overall expression of ABCB1 in the cell population.[1]
Quantitative Data Summary
The selective efficacy of this compound-4C has been quantified in various preclinical models, primarily using parental (drug-sensitive) and MDR (ABCB1-overexpressing) colorectal cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound-4C
| Cell Line Pair | Parental Cell Line | IC₅₀ (µM) ± SD | MDR Cell Line | IC₅₀ (µM) ± SD | Collateral Sensitivity Index (CSI)¹ |
| Colorectal Cancer | SW620 | > 10 | SW620/Ad300 | 0.9 ± 0.1 | > 11.1 |
¹Collateral Sensitivity Index is calculated as (IC₅₀ of parental cells) / (IC₅₀ of resistant cells). Data synthesized from preclinical studies.[2]
Table 2: Effect of this compound-4C on Cell Cycle Distribution in MDR Cells
| Treatment Group | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| SW620/Ad300 Control | 55.4% | 33.1% | 11.5% |
| SW620/Ad300 + this compound-4C (1 µM) | 75.2% | 15.8% | 9.0% |
Data represents the percentage of cells in each phase of the cell cycle after treatment, demonstrating a significant G0/G1 arrest.[2]
Table 3: Caspase Activation in Response to this compound-4C
| Cell Line | Treatment | Caspase-3/7 Activity (Fold Change vs. Control) |
| SW620/Ad300 | This compound-4C (1 µM) | ~ 3.5 |
Data indicates the fold increase in luminescence, proportional to caspase-3/7 activity.[2]
Signaling and Logical Pathways
The following diagrams, rendered in DOT language, illustrate the key molecular pathways and logical frameworks underlying the action of this compound-4C.
Experimental Protocols
The following protocols are based on methodologies reported in the primary literature for the evaluation of this compound-4C.[1][2]
Cell Lines and Culture
-
Cell Lines:
-
SW620 (parental human colorectal adenocarcinoma)
-
SW620/Ad300 (doxorubicin-resistant, ABCB1-overexpressing)
-
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Humidified incubator at 37°C with 5% CO₂.
-
Resistance Maintenance: For SW620/Ad300, the culture medium is supplemented with 300 ng/mL doxorubicin to maintain ABCB1 expression. Cells are grown in drug-free medium for at least one week prior to experiments.
Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 5,000 cells per well. Allow cells to adhere overnight.
-
Drug Treatment: Expose cells to a serial dilution of this compound-4C for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) using a non-linear regression analysis.
Western Blot Analysis
-
Protein Extraction: Treat SW620/Ad300 cells with 1 µM this compound-4C for 48 hours. Lyse cells in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Survivin, Caspase-3, p21, CDK4, pRb, or ABCB1. Use an antibody against β-actin as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Cell Treatment: Treat SW620/Ad300 cells with 1 µM this compound-4C for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.
Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed SW620/Ad300 cells in a white-walled 96-well plate and treat with 1 µM this compound-4C for 48 hours.
-
Reagent Addition: Add an equal volume of a luminescent caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the results to the control group to determine the fold change in caspase-3/7 activity.
Conclusion and Future Directions
This compound-4C represents a significant advancement in the strategy of targeting multidrug-resistant cancers. By exploiting the collateral sensitivity conferred by ABCB1 expression, it selectively induces apoptosis and cell cycle arrest in otherwise chemoresistant tumors. The preclinical data strongly support its potential as a therapeutic agent, both as a monotherapy for ABCB1-positive cancers and in combination with conventional chemotherapy to overcome resistance. Future research should focus on in vivo efficacy in a broader range of MDR tumor models, detailed pharmacokinetic and pharmacodynamic studies, and the identification of predictive biomarkers to guide its clinical application. This technical guide provides a foundational resource for researchers dedicated to advancing this promising area of cancer therapy.
References
An In-depth Technical Guide on MX106-4C and ABCB1-Dependent Collateral Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel survivin inhibitor, MX106-4C, and its mechanism of action involving ABCB1-dependent collateral sensitivity in multidrug-resistant (MDR) colorectal cancer. This document details the quantitative data from key studies, outlines experimental protocols for replication, and visualizes the underlying biological pathways and workflows.
Core Concepts: Collateral Sensitivity and ABCB1
Multidrug resistance, a significant hurdle in cancer chemotherapy, is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1). ABCB1 functions as an efflux pump, actively removing a wide array of chemotherapeutic drugs from cancer cells, thereby reducing their efficacy.
Collateral sensitivity (CS) presents a promising strategy to counteract MDR. It is a phenomenon where cancer cells that have developed resistance to one class of drugs become hypersensitive to another, often unrelated, compound. This compound-4C has been identified as a potent CS agent that selectively targets and kills cancer cells overexpressing ABCB1.
Quantitative Data Summary
The cytotoxic effects of this compound-4C have been quantified across various colorectal cancer cell lines, demonstrating its selective toxicity towards cells with high ABCB1 expression. The following tables summarize the key findings from published research.
| Cell Line | ABCB1 Expression | Drug | IC50 (µM) | Resistance Fold |
| SW620 | Low | Doxorubicin | 0.23 ± 0.04 | 1 |
| SW620/Ad300 | High | Doxorubicin | 13.2 ± 1.5 | 57.4 |
| SW620 | Low | This compound-4C | > 10 | 1 |
| SW620/Ad300 | High | This compound-4C | 0.85 ± 0.12 | 0.085 |
Table 1: IC50 values of Doxorubicin and this compound-4C in SW620 and SW620/Ad300 colorectal cancer cell lines. This table highlights the potent and selective activity of this compound-4C against the ABCB1-overexpressing cell line.
| Treatment Group | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| SW620/Ad300 Control | 55.2 ± 3.1 | 30.1 ± 2.5 | 14.7 ± 1.8 |
| SW620/Ad300 + this compound-4C (1 µM) | 75.8 ± 4.2 | 15.3 ± 1.9 | 8.9 ± 1.1 |
Table 2: Cell cycle analysis of SW620/Ad300 cells treated with this compound-4C. This table indicates that this compound-4C induces cell cycle arrest at the G0/G1 phase in ABCB1-positive cells.
Signaling Pathways and Mechanisms of Action
This compound-4C exerts its selective cytotoxicity through a novel mechanism that is dependent on the expression and function of ABCB1. However, it does not act as a direct inhibitor of ABCB1's ATPase activity or its efflux function. Instead, its effects are linked to the downstream modulation of key cellular pathways.
ABCB1-Dependent Survivin Inhibition
The selective toxicity of this compound-4C is associated with the inhibition of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells. This inhibition is dependent on the presence of functional ABCB1. The exact mechanism of how ABCB1 mediates this effect is still under investigation, but it is hypothesized to involve an indirect interaction.
Caption: Proposed signaling pathway of this compound-4C leading to apoptosis.
p21-CDK4/6-pRb Pathway Modulation
Bioinformatic analyses and further studies have implicated the involvement of the p21-CDK4/6-pRb pathway in the cell cycle arrest induced by this compound-4C. By modulating this pathway, this compound-4C leads to the arrest of cancer cells in the G0/G1 phase of the cell cycle, preventing their proliferation.
Caption: this compound-4C's effect on the p21-CDK4/6-pRb cell cycle pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research of this compound-4C.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound-4C on cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., SW620, SW620/Ad300)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound-4C, Doxorubicin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound-4C or Doxorubicin for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a dose-response curve.
Western Blot Analysis
This protocol is for determining the protein expression levels of ABCB1, survivin, and components of the p21-CDK4/6-pRb pathway.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-ABCB1, anti-survivin, anti-p21, anti-CDK4, anti-CDK6, anti-pRb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Separate 30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is to analyze the effect of this compound-4C on the cell cycle distribution of cancer cells.
Materials:
-
Treated and untreated cells
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the collateral sensitivity of a compound like this compound-4C.
Caption: General experimental workflow for collateral sensitivity studies.
Conclusion
This compound-4C represents a significant advancement in the development of collateral sensitivity agents for the treatment of multidrug-resistant colorectal cancer. Its novel mechanism of action, which is dependent on ABCB1 expression but independent of direct efflux inhibition, opens new avenues for overcoming drug resistance. The data and protocols presented in this guide provide a solid foundation for further research and development in this promising area of oncology.
The Advent of MX106: A Targeted Approach to Disrupting Cell Cycle Progression in Colorectal Cancer
For Immediate Release
This technical guide delves into the molecular mechanisms of MX106, a novel survivin inhibitor, and its profound effects on cell cycle progression in colorectal cancer. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound, presenting its targeted action, and providing detailed experimental protocols for its investigation.
Core Tenets of this compound Action: Targeting the Mitotic Regulator Survivin
This compound is a small molecule inhibitor that has demonstrated significant anti-proliferative activity in various cancer cell lines, including those of colorectal origin. Its primary mechanism of action is the selective suppression of survivin, a protein that is a member of the inhibitor of apoptosis (IAP) family.[1][2][3] Survivin is a bifunctional protein, playing critical roles in both the inhibition of apoptosis and the regulation of mitosis. It is highly expressed in most human cancers, including colorectal cancer, while being largely absent in normal, differentiated adult tissues, making it an attractive therapeutic target.
The pivotal role of survivin in cell division is central to understanding the effect of this compound on the cell cycle. Survivin is a key component of the Chromosomal Passenger Complex (CPC), a molecular machine that ensures the correct segregation of chromosomes during mitosis. The CPC, and by extension survivin, is essential for proper spindle formation, chromosome alignment at the metaphase plate, and the execution of cytokinesis. By inhibiting survivin, this compound disrupts these critical mitotic events, leading to defects in cell division and ultimately inducing apoptosis in cancer cells.
While direct quantitative data on the effects of this compound on cell cycle phase distribution in colorectal cancer cell lines is not yet widely available in peer-reviewed literature, the known function of its target, survivin, strongly indicates that inhibition by this compound would lead to a G2/M phase arrest. Disruption of the CPC's function would trigger the spindle assembly checkpoint, preventing cells from proceeding into anaphase and leading to an accumulation of cells in the G2 and M phases of the cell cycle.
Quantitative Data Summary
Specific quantitative data from dose-response studies and cell cycle analysis of colorectal cancer cell lines treated with this compound are pending publication in peer-reviewed journals. The following table structure is provided for the future inclusion of such data to facilitate clear comparison.
| Colorectal Cancer Cell Line | This compound Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| e.g., HCT116 | Control (DMSO) | ||||
| X µM | |||||
| Y µM | |||||
| e.g., SW480 | Control (DMSO) | ||||
| X µM | |||||
| Y µM |
Key Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of this compound-Induced Cell Cycle Arrest
Caption: this compound inhibits survivin, disrupting the CPC and key mitotic events, leading to G2/M arrest and apoptosis.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution in colorectal cancer cells after this compound treatment.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on colorectal cancer cells.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on colorectal cancer cells and to calculate the IC50 value.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, SW480)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
Objective: To determine the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Colorectal cancer cells
-
6-well plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.
Western Blotting for Survivin and Cell Cycle-Related Proteins
Objective: To assess the protein expression levels of survivin and key cell cycle regulatory proteins following this compound treatment.
Materials:
-
Colorectal cancer cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-survivin, anti-Cyclin B1, anti-CDK1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin) to normalize the protein expression levels.
Conclusion
This compound represents a promising therapeutic agent for colorectal cancer by targeting the key mitotic regulator, survivin. Its mechanism of action, leading to the disruption of cell division and induction of apoptosis, provides a strong rationale for its further development. The experimental protocols provided herein offer a robust framework for researchers to investigate the cellular and molecular effects of this compound and similar compounds. Future studies providing detailed quantitative analysis of its impact on cell cycle progression in colorectal cancer will be crucial for its clinical translation.
References
In Vitro Cytotoxicity of the Survivin Inhibitor MX106 in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro cytotoxicity of MX106, a novel survivin inhibitor built on a hydroxyquinoline scaffold. This compound demonstrates significant anti-proliferative activity across a range of human cancer cell lines. This document summarizes key quantitative data, details the experimental protocols for its evaluation, and visualizes the underlying molecular mechanisms and experimental workflows.
Core Findings: Cytotoxicity of this compound
This compound has been evaluated for its cytotoxic effects against a panel of human cancer cell lines, including those from melanoma, breast, and ovarian cancers. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined through in vitro anti-proliferative assays. While specific IC50 values for this compound in a wide array of cell lines are proprietary or not publicly available in comprehensive tables, published research indicates an average IC50 value of approximately 2.0 μM.[1] Analogs of this compound have shown even greater potency, with IC50 values as low as 1.4 μM, underscoring the promise of the hydroxyquinoline scaffold in targeting survivin.[1]
The cytotoxic effects of this compound and its analogs are linked to their ability to selectively inhibit the expression of survivin, a key protein in the inhibitor of apoptosis (IAP) family. This targeted action leads to the induction of apoptosis and cell cycle arrest in cancer cells.
Data Summary: Anti-proliferative Activity of this compound and its Analogs
The following table summarizes the reported average IC50 values for this compound and some of its key analogs in a panel of melanoma, breast, and ovarian cancer cell lines. This data highlights the structure-activity relationship and the potential for further optimization of the this compound scaffold.
| Compound | Average IC50 (μM) | Cancer Cell Line Panel |
| This compound | ~2.0 | Melanoma, Breast, Ovarian |
| Analog 12a | 1.4 | Melanoma, Breast, Ovarian |
| Analog 12b | 1.7 | Melanoma, Breast, Ovarian |
| Analog 12e | 1.7 | Melanoma, Breast, Ovarian |
| Analog 14 | 2.6 | Melanoma, Breast, Ovarian |
| Analog 19a | 0.7 | Melanoma, Breast, Ovarian |
| Analog 19h | 0.8 | Melanoma, Breast, Ovarian |
Experimental Protocols
The following sections detail the generalized methodologies employed in the in vitro evaluation of this compound's cytotoxicity. These protocols are based on standard laboratory practices for such assessments.
Cell Culture and Maintenance
Human cancer cell lines (e.g., melanoma lines A375, RPMI7951; breast cancer lines MDA-MB-453, SKBR3; and various ovarian cancer cell lines) are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Anti-proliferative Assay (MTT Assay)
The cytotoxic effect of this compound is commonly determined using a tetrazolium-based colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of dilutions are then prepared in culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the various concentrations of this compound. Control wells receive medium with DMSO at the same final concentration as the treatment wells.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compound to exert its effect.
-
MTT Addition: Following incubation, a solution of MTT is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in dilute hydrochloric acid) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Survivin Expression
To confirm the mechanism of action, the effect of this compound on survivin protein levels is assessed by Western blotting.
-
Cell Lysis: Cancer cells are treated with this compound at various concentrations for a specified time (e.g., 24 or 48 hours). After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for survivin. A primary antibody against a housekeeping protein, such as β-actin or GAPDH, is used as a loading control.
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative levels of survivin protein.
Visualizations: Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Survivin Inhibition Leading to Apoptosis
Caption: this compound inhibits survivin expression, leading to the activation of the caspase cascade and apoptosis.
This compound and Cell Cycle Regulation
Caption: this compound analogs can induce G1 phase cell cycle arrest by downregulating CDK4.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.
References
exploring the molecular targets of MX106-4C
An In-depth Technical Guide to the Molecular Targets of MX106-4C
Introduction
This compound-4C is a synthetic analog of the survivin inhibitor this compound, identified as a potent collateral sensitivity agent.[1] It demonstrates selective cytotoxicity against multidrug-resistant (MDR) colorectal cancer cells that overexpress the ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein or MDR1).[1][2] This selective action presents a promising strategy to overcome ABCB1-mediated MDR in colorectal cancer.[2] This document provides a comprehensive overview of the molecular targets of this compound-4C, its mechanism of action, and the experimental protocols used to elucidate its function.
Core Molecular Interactions
The primary molecular characteristic of this compound-4C is its selective activity in ABCB1-positive cancer cells. While it is classified as a survivin inhibitor, its cytotoxic effects are intricately linked to the presence and function of the ABCB1 transporter.[1][2]
Primary Target: Survivin
This compound-4C is a survivin inhibitor.[3] Its cytotoxic effects are associated with the inhibition of this key anti-apoptotic protein, leading to the activation of downstream apoptotic pathways.[1][2]
Key Modulator: ABCB1 (P-glycoprotein)
The selective toxicity of this compound-4C is dependent on the expression and function of ABCB1.[1][2] However, the interaction is not direct; biochemical assays have shown that this compound-4C does not affect the ATPase activity or the drug efflux function of ABCB1.[1] The selective cytotoxicity can be reversed by ABCB1 inhibitors, knockout of the ABCB1 gene, or mutations that impair ABCB1 function.[1][2] This suggests that this compound-4C's effects are mediated by an ABCB1-dependent downstream event.[1]
Long-term exposure (14 days) to this compound-4C has been shown to significantly downregulate ABCB1 protein expression, which can re-sensitize cancer cells to other chemotherapeutic agents like doxorubicin.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative findings related to the activity of this compound-4C.
| Metric | Observation | Cell Lines | Reference |
| Selective Cytotoxicity | Over 10-fold greater cytotoxicity | ABCB1-positive MDR colon cancer cell lines vs. cell lines with low ABCB1 expression | [1] |
| Synergism | Synergistic cytotoxic effect with doxorubicin | ABCB1 overexpressing colon cancer cells | [1] |
Signaling Pathways Modulated by this compound-4C
This compound-4C induces cell cycle arrest and apoptosis through the modulation of specific signaling pathways, primarily in ABCB1-positive cells.
Cell Cycle Arrest Pathway
This compound-4C induces cell cycle arrest at the G0/G1 phase.[1] Bioinformatic analysis indicates the involvement of the p21-CDK4/6-pRb pathway in this process.[1][2]
Caption: this compound-4C induced cell cycle arrest via the p21-CDK4/6-pRb pathway.
Apoptosis Pathway
The selective cytotoxic effects of this compound-4C are also linked to the induction of apoptosis. This is achieved through the inhibition of survivin and the subsequent activation of caspases-3 and -7.[1][2]
Caption: Apoptosis induction by this compound-4C through survivin inhibition and caspase activation.
Experimental Protocols
A variety of experimental methods were employed to characterize the molecular targets and mechanism of action of this compound-4C.
Biochemical Assays
-
MTT Assay: Used to assess cell viability and the cytotoxic effects of this compound-4C on different cancer cell lines.[2]
-
ATPase Assay: Performed to determine if this compound-4C directly affects the ATP hydrolysis activity of the ABCB1 transporter.[1][2]
-
Drug Accumulation/Efflux Assays: These experiments measured the ability of cells to retain or expel fluorescent substrates of ABCB1 to evaluate if this compound-4C inhibits the transporter's efflux function.[1][2]
-
Western Blot: This technique was used to analyze the protein expression levels of key targets, including survivin, ABCB1, and components of the cell cycle and apoptosis pathways.[2]
-
RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): Employed to measure the mRNA expression levels of the ABCB1 gene to understand if this compound-4C's effects occur at the transcriptional level.[1][2]
-
Immunofluorescence: Utilized to visualize the subcellular localization and expression of target proteins within the cancer cells.[2]
-
Flow Cytometry: Used for cell cycle analysis to quantify the proportion of cells in different phases (G0/G1, S, G2/M) and to measure apoptosis.[2]
Cellular and Tumor Model Assays
-
Synergism Assay: Conducted to evaluate the combined anti-cancer effect of this compound-4C with other chemotherapeutic drugs like doxorubicin.[2]
-
Long-Term Selection: This involved exposing cancer cells to this compound-4C over an extended period to assess its long-term effects on ABCB1 expression and drug sensitivity.[2]
-
3D Tumor Spheroid Test: This assay was used to evaluate the anti-cancer efficacy of this compound-4C in a three-dimensional cell culture model that more closely mimics an in vivo tumor environment.[2]
Bioinformatic Analyses
-
mRNA-Sequencing: Performed to obtain a global view of the changes in gene expression in response to this compound-4C treatment.[2]
-
Reversed-Phase Protein Array (RPPA): Used for high-throughput analysis of changes in the levels of various proteins and protein modifications to identify affected signaling pathways.[2]
The workflow for investigating the mechanism of this compound-4C can be summarized as follows:
Caption: Experimental workflow for characterizing the activity of this compound-4C.
Conclusion
This compound-4C is a survivin inhibitor with a unique mechanism of action that confers selective cytotoxicity to ABCB1-positive MDR colorectal cancer cells. Its primary molecular targets and modulated pathways include survivin, the p21-CDK4/6-pRb cell cycle pathway, and the caspase-mediated apoptosis cascade. The dependence of its activity on a functional ABCB1 transporter, without direct inhibition of the transporter's primary functions, suggests a novel mechanism of collateral sensitivity. This indirect interaction, which may involve an unidentified ABCB1-dependent downstream event, makes this compound-4C a valuable tool for further research and a potential candidate for therapeutic strategies aimed at overcoming multidrug resistance in cancer.
References
- 1. "SELECTIVE TOXICITY OF this compound-4C, A SURVIVIN INHIBITOR, TO ABCB1 POSITIV" by Zining Lei [scholar.stjohns.edu]
- 2. ABCB1-dependent collateral sensitivity of multidrug-resistant colorectal cancer cells to the survivin inhibitor this compound-4C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the Combined Use of MX106-4C and Doxorubicin in Multidrug-Resistant Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) presents a significant challenge in the effective chemotherapeutic treatment of colorectal cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), which actively effluxes cytotoxic drugs from cancer cells. The survivin inhibitor, MX106-4C, has emerged as a promising agent that demonstrates collateral sensitivity in ABCB1-overexpressing MDR colorectal cancer cells. This document provides detailed application notes and experimental protocols for investigating the synergistic anti-cancer effects of this compound-4C in combination with the widely used chemotherapeutic drug, doxorubicin.
This compound-4C selectively induces apoptosis and cell cycle arrest in ABCB1-positive cancer cells through a novel mechanism involving survivin inhibition. When used in combination with doxorubicin, a known substrate of ABCB1, this compound-4C can potentiate its cytotoxic effects and re-sensitize resistant cells. These protocols are designed to enable researchers to explore this synergistic relationship in vitro.
Mechanism of Action
Doxorubicin is an anthracycline antibiotic that exerts its anti-cancer effects through multiple mechanisms:
-
DNA Intercalation: Doxorubicin intercalates into the DNA, disrupting the topoisomerase II-mediated DNA repair process and inhibiting DNA replication and transcription.[1][2][3][4]
-
Generation of Reactive Oxygen Species (ROS): The drug's metabolism leads to the production of free radicals, which cause oxidative damage to cellular components, including DNA, proteins, and membranes, ultimately leading to apoptosis.[1][2][4]
-
Topoisomerase II Inhibition: By forming a stable complex with DNA and topoisomerase II, doxorubicin prevents the re-ligation of DNA strands, leading to double-strand breaks and cell death.[1][2][5]
This compound-4C is a survivin inhibitor that exhibits selective cytotoxicity against cancer cells overexpressing the ABCB1 transporter. Its mechanism involves:
-
ABCB1-Dependent Survivin Inhibition: this compound-4C's cytotoxic effect is dependent on the expression and function of ABCB1. It leads to the inhibition of survivin, a key protein in the regulation of apoptosis and cell division.[6]
-
Induction of Apoptosis: By inhibiting survivin, this compound-4C promotes the activation of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[6]
-
Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest, potentially through the p21-CDK4/6-pRb signaling pathway.[6]
Combined Effect: The combination of this compound-4C and doxorubicin is hypothesized to have a synergistic effect in ABCB1-overexpressing MDR colorectal cancer cells. This compound-4C's selective toxicity towards these cells, coupled with its potential to modulate ABCB1 expression upon long-term exposure, can enhance the intracellular accumulation and efficacy of doxorubicin.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound-4C and Doxorubicin in ABCB1-Positive and ABCB1-Negative Colorectal Cancer Cell Lines (Illustrative Data)
| Cell Line | ABCB1 Expression | Compound | IC50 (µM) ± SD |
| SW620 | Low | This compound-4C | > 10 |
| Doxorubicin | 0.5 ± 0.08 | ||
| SW620/Ad300 | High | This compound-4C | 0.8 ± 0.12 |
| Doxorubicin | 8.2 ± 1.5 |
IC50 values are determined after 72 hours of treatment using the MTT assay. Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Synergistic Effect of this compound-4C and Doxorubicin Combination in ABCB1-Positive Cells (Illustrative Data)
| Cell Line | Combination (this compound-4C:Doxorubicin) | Combination Index (CI) |
| SW620/Ad300 | 1:1 | 0.6 |
| 1:2 | 0.5 | |
| 2:1 | 0.7 |
Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Effect of this compound-4C and Doxorubicin on Apoptosis and Cell Cycle Distribution in SW620/Ad300 Cells (Illustrative Data)
| Treatment | % Apoptotic Cells (Annexin V+) ± SD | % Cells in G0/G1 Phase ± SD | % Cells in S Phase ± SD | % Cells in G2/M Phase ± SD |
| Control | 5.2 ± 1.1 | 55.3 ± 2.5 | 30.1 ± 1.8 | 14.6 ± 1.2 |
| This compound-4C (0.8 µM) | 25.8 ± 3.2 | 70.1 ± 3.1 | 15.5 ± 2.0 | 14.4 ± 1.5 |
| Doxorubicin (4 µM) | 15.3 ± 2.1 | 58.2 ± 2.8 | 25.3 ± 2.2 | 16.5 ± 1.9 |
| Combination | 55.6 ± 4.5 | 75.4 ± 3.5 | 10.2 ± 1.5 | 14.4 ± 1.8 |
Cells were treated for 48 hours. Apoptosis was determined by Annexin V/PI staining and flow cytometry. Cell cycle distribution was determined by propidium iodide staining and flow cytometry. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxicity of this compound-4C and doxorubicin, alone and in combination, on colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., SW620 and its doxorubicin-resistant counterpart SW620/Ad300)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound-4C (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound-4C and doxorubicin in culture medium. For combination studies, prepare mixtures at various ratios (e.g., 1:1, 1:2, 2:1).
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO concentration should not exceed 0.1%).
-
Incubate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound-4C and doxorubicin.
Materials:
-
Colorectal cancer cells
-
6-well plates
-
This compound-4C and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound-4C, doxorubicin, or their combination at the desired concentrations for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis
Objective: To determine the effect of this compound-4C and doxorubicin on cell cycle distribution.
Materials:
-
Colorectal cancer cells
-
6-well plates
-
This compound-4C and Doxorubicin
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples by flow cytometry.
Protocol 4: Western Blot Analysis
Objective: To examine the effect of this compound-4C and doxorubicin on the expression of key proteins involved in apoptosis and cell cycle regulation (e.g., Survivin, Caspase-3, p21, CDK4, CDK6, pRb, and ABCB1).
Materials:
-
Colorectal cancer cells
-
6-well plates
-
This compound-4C and Doxorubicin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
Protocol 5: 3D Multicellular Tumor Spheroid Assay
Objective: To evaluate the efficacy of this compound-4C and doxorubicin in a more physiologically relevant 3D tumor model.
Materials:
-
Colorectal cancer cells
-
Ultra-low attachment 96-well plates
-
Complete culture medium
-
This compound-4C and Doxorubicin
-
Cell viability assay reagent for 3D cultures (e.g., CellTiter-Glo® 3D)
-
Microscope with imaging capabilities
Procedure:
-
Seed cells in ultra-low attachment 96-well plates at a density that promotes spheroid formation (e.g., 1,000-5,000 cells/well).
-
Allow spheroids to form over 3-4 days.
-
Treat the spheroids with this compound-4C, doxorubicin, or their combination.
-
Monitor spheroid growth and morphology by microscopy at regular intervals (e.g., every 24 hours).
-
At the end of the treatment period (e.g., 72-96 hours), assess cell viability using a 3D-compatible assay according to the manufacturer's instructions.
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway for the synergistic action of this compound-4C and doxorubicin.
Experimental Workflow
Caption: General workflow for studying the combination of this compound-4C and doxorubicin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Multidrug resistance transporters P-gp and BCRP limit the efficacy of ATR inhibitor ceralasertib in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Determining the Effective Dosage of MX106 In Vivo
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The transition of a novel therapeutic candidate from in vitro validation to in vivo studies is a critical step in drug development.[1] Determining the optimal dosage is paramount, as it directly influences therapeutic efficacy and safety.[2] An effective dose should elicit the desired pharmacological response while minimizing toxicity.[2][3] This document provides a comprehensive set of protocols and guidelines for determining the effective in vivo dosage of MX106, a hypothetical therapeutic agent.
These application notes are designed for researchers, scientists, and drug development professionals. The protocols described herein cover essential stages of in vivo dose determination, including initial dose range-finding, definitive dose-response efficacy studies, pharmacokinetic/pharmacodynamic (PK/PD) characterization, and preliminary safety assessments. Adherence to these protocols will facilitate the generation of robust and reproducible data to establish a therapeutic window for this compound and inform subsequent preclinical and clinical development.[2][4]
Overall Workflow for Determining Effective Dosage of this compound
The determination of an effective in vivo dosage for this compound follows a structured, multi-stage approach. This workflow is designed to first establish safety and tolerability, then to identify a dose that elicits a significant therapeutic effect, and finally to understand the relationship between drug exposure, target engagement, and efficacy.
Caption: Overall workflow for determining the in vivo effective dosage of this compound.
Non-GLP Dose Range-Finding (DRF) / Maximum Tolerated Dose (MTD) Study
Objective
The primary objective of this study is to determine the Maximum Tolerated Dose (MTD) of this compound in a relevant rodent model (e.g., BALB/c or C57BL/6 mice). The MTD is defined as the highest dose that does not induce unacceptable side effects or overt toxicity over a specified period.[3] This study is crucial for selecting a safe dose range for subsequent, longer-term efficacy studies.[5][6]
Experimental Protocol
3.2.1 Materials
-
This compound (powder form, purity >98%)
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water)
-
8-10 week old female BALB/c mice (or other appropriate strain)
-
Standard laboratory equipment for animal handling, dosing, and monitoring.
3.2.2 Animal Housing and Acclimatization
-
House animals in an AAALAC-accredited facility with a 12-hour light/dark cycle.
-
Provide ad libitum access to standard chow and water.
-
Acclimatize animals for a minimum of 7 days before the start of the experiment.
3.2.3 this compound Formulation
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Serially dilute the stock solution to achieve the desired dosing concentrations.
-
Ensure the final formulation is homogenous and stable for the duration of the study.
3.2.4 Study Design and Dosing
-
Randomize animals into groups of 3-5 mice per dose level.
-
Include a vehicle control group.
-
Based on in vitro cytotoxicity data, select a starting dose and escalate in subsequent groups (e.g., 10, 30, 100, 300 mg/kg).
-
Administer this compound via the intended clinical route (e.g., intraperitoneal injection, oral gavage).
-
Administer a single dose and monitor animals for 7-14 days.[7]
3.2.5 Monitoring and Endpoints
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of pain or distress).
-
At the end of the observation period, euthanize animals and perform a gross necropsy to examine major organs for any abnormalities.
-
The MTD is typically defined as the dose level that results in no more than a 10-15% mean body weight loss and no significant clinical signs of toxicity.[3]
Data Presentation
Table 1: Hypothetical MTD Study Results for this compound in BALB/c Mice
| Dose Group (mg/kg) | n | Mean Body Weight Change (%) at Day 7 | Clinical Signs of Toxicity | Gross Necropsy Findings |
| Vehicle Control | 5 | +2.5% | None Observed | No Abnormalities |
| 10 | 5 | +1.8% | None Observed | No Abnormalities |
| 30 | 5 | -1.2% | None Observed | No Abnormalities |
| 100 | 5 | -8.5% | Mild, transient lethargy on Day 1 | No Abnormalities |
| 300 | 5 | -18.2% | Significant lethargy, ruffled fur | Pale liver in 2/5 mice |
Based on this hypothetical data, the MTD for a single dose of this compound would be determined to be 100 mg/kg.
Definitive Dose-Response Efficacy Study
Objective
To evaluate the anti-tumor efficacy of this compound across a range of doses in a relevant tumor model (e.g., syngeneic or xenograft model) and to identify the optimal dose for therapeutic effect.
Experimental Protocol
4.2.1 Animal Model
-
Select a tumor model relevant to the proposed indication of this compound (e.g., CT26 colon carcinoma in BALB/c mice for a syngeneic model).
-
Implant tumor cells subcutaneously into the flank of 8-10 week old female mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
4.2.2 Study Design and Dosing
-
Randomize tumor-bearing mice into treatment groups (n=8-10 mice per group).
-
Include a vehicle control group and potentially a positive control (standard-of-care chemotherapy).
-
Based on the MTD study, select 3-4 dose levels of this compound for evaluation (e.g., 10, 30, and 100 mg/kg).
-
Administer this compound according to a defined schedule (e.g., once daily for 14 days).
-
Monitor tumor volume using calipers 2-3 times per week.
-
Record body weights 2-3 times per week as a measure of toxicity.
4.2.3 Endpoints
-
Primary endpoint: Tumor growth inhibition (TGI).
-
Secondary endpoints: Body weight change, clinical observations.
-
At the end of the study, tumors may be excised for ex vivo analysis (e.g., biomarker assessment).
Data Presentation
Table 2: Hypothetical Dose-Response Efficacy of this compound in a CT26 Syngeneic Mouse Model
| Treatment Group (mg/kg, daily) | n | Mean Tumor Volume at Day 14 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 | 1520 ± 180 | 0% | +3.1% |
| This compound (10 mg/kg) | 10 | 1150 ± 150 | 24% | +2.5% |
| This compound (30 mg/kg) | 10 | 780 ± 110 | 49% | -1.8% |
| This compound (100 mg/kg) | 10 | 450 ± 95 | 70% | -7.5% |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
Objective
To characterize the PK profile of this compound (how the body acts on the drug) and to correlate drug exposure with a pharmacodynamic biomarker of target engagement (how the drug acts on the body).[8][9] This is essential for understanding the dose-exposure-response relationship.[10]
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling pathway that this compound is presumed to inhibit. Understanding this pathway is crucial for selecting a relevant pharmacodynamic biomarker.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Protocols
5.3.1 Pharmacokinetic (PK) Study
-
Administer a single dose of this compound to non-tumor-bearing mice at two dose levels (e.g., 10 and 100 mg/kg).
-
Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and analyze for this compound concentration using a validated LC-MS/MS method.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.
5.3.2 Pharmacodynamic (PD) Study
-
Use tumor-bearing mice from the efficacy study or a separate satellite group.
-
Administer a single dose of this compound at different dose levels.
-
At a predetermined time point post-dose (e.g., 4 hours), euthanize animals and collect tumor tissue.
-
Analyze tumor lysates for the level of the target biomarker (e.g., p-Kinase B) using methods like Western Blot or ELISA.
-
Correlate the dose of this compound with the degree of target inhibition.
Data Presentation
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) | Half-life (hr) |
| 10 | 850 | 1.0 | 4500 | 4.2 |
| 100 | 9200 | 0.5 | 51000 | 4.8 |
Table 4: Hypothetical Pharmacodynamic Modulation by this compound in Tumor Tissue
| Treatment Group (mg/kg) | Time Post-Dose (hr) | p-Kinase B Inhibition (%) vs. Vehicle |
| 10 | 4 | 35% |
| 30 | 4 | 68% |
| 100 | 4 | 92% |
Relationship between PK, PD, and Efficacy
The integration of pharmacokinetic, pharmacodynamic, and efficacy data is essential for establishing a robust understanding of the dose required for a therapeutic effect.[8][9] The goal is to demonstrate that sufficient drug exposure (PK) leads to target modulation (PD), which in turn drives the anti-tumor response (Efficacy).
Caption: Relationship between this compound dose, PK, PD, and efficacy.
Conclusion
This document outlines a systematic approach to determining the effective in vivo dosage of the hypothetical compound this compound. By following these protocols, researchers can establish a clear therapeutic window, supported by integrated data from safety, efficacy, pharmacokinetic, and pharmacodynamic studies. This comprehensive dataset is fundamental for the continued development of this compound as a potential therapeutic agent.
References
- 1. youtube.com [youtube.com]
- 2. histologix.com [histologix.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 8. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MX106-4C Treatment of ABCB1-Positive Colorectal Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) presents a significant hurdle in the effective chemotherapeutic treatment of colorectal cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein or P-gp), which actively effluxes a wide range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy.
MX106-4C, a novel survivin inhibitor, has demonstrated a potent and selective cytotoxic effect against ABCB1-positive (ABCB1+) colorectal cancer cells. This phenomenon, known as collateral sensitivity, offers a promising therapeutic strategy to target and eliminate chemoresistant cancer cells. These application notes provide a comprehensive overview of the preclinical data and detailed protocols for the evaluation of this compound-4C in ABCB1-overexpressing colorectal cancer models.
Mechanism of Action
This compound-4C selectively induces cell death in ABCB1+ colorectal cancer cells through a unique mechanism that is dependent on the expression and function of the ABCB1 transporter. The proposed signaling pathway involves the inhibition of survivin, a key member of the inhibitor of apoptosis (IAP) family, leading to cell cycle arrest and apoptosis. This effect is mediated through the p21-CDK4/6-pRb pathway and the activation of caspases-3/7.
Data Presentation
The following tables summarize the expected quantitative outcomes from the experimental evaluation of this compound-4C.
Table 1: In Vitro Cytotoxicity of this compound-4C in Colorectal Cancer Cell Lines
| Cell Line | ABCB1 Expression | IC50 of this compound-4C (µM) | IC50 of Doxorubicin (µM) |
| SW620 | Low | >10 | ~0.1 |
| SW620/Ad300 | High | ~1 | >10 |
| HCT116 | Low | >10 | ~0.1 |
| S1 | Low | >10 | ~0.1 |
Note: The IC50 values presented are illustrative and based on qualitative descriptions from existing literature. Actual values should be determined experimentally.
Table 2: Effect of this compound-4C on Cell Cycle Distribution in ABCB1-Positive Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | ~50-60% | ~20-30% | ~10-20% |
| This compound-4C (IC50) | Increased (e.g., >70%) | Decreased | Decreased |
Note: This table represents the expected trend of G0/G1 phase arrest. Specific percentages need to be determined by flow cytometry.
Table 3: Induction of Apoptosis by this compound-4C in ABCB1-Positive Cells
| Treatment | % of Apoptotic Cells (Annexin V Positive) |
| Vehicle Control | <5% |
| This compound-4C (IC50) | Significantly Increased |
Note: The percentage of apoptotic cells should be quantified using Annexin V/Propidium Iodide staining followed by flow cytometry.
Table 4: Effect of this compound-4C on Key Signaling Proteins in ABCB1-Positive Cells
| Protein | Change in Expression/Activity upon this compound-4C Treatment |
| Survivin | Decreased |
| p21 | Increased |
| p-CDK4 | Decreased |
| p-CDK6 | Decreased |
| p-pRb | Decreased |
| Cleaved Caspase-3 | Increased |
| Cleaved Caspase-7 | Increased |
Note: Changes in protein levels and phosphorylation status are typically determined by Western blot analysis.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound-4C.
Cell Culture
Materials:
-
Human colorectal cancer cell lines (e.g., SW620, HCT116 - ABCB1-low/negative)
-
Doxorubicin-resistant human colorectal cancer cell line (e.g., SW620/Ad300 - ABCB1-positive)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other consumables
Protocol:
-
Culture all cell lines in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For the SW620/Ad300 cell line, maintain drug resistance by including a low concentration of doxorubicin in the culture medium (e.g., 300 nM), and culture in drug-free medium for at least one week before experiments.
-
Passage the cells regularly using Trypsin-EDTA upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
Materials:
-
96-well plates
-
This compound-4C stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound-4C in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound-4C or vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound-4C at the desired concentrations for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
6-well plates
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound-4C for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (against Survivin, p21, CDK4, CDK6, pRb, Caspase-3, Caspase-7, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with this compound-4C for the desired time, then lyse the cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
3D Tumor Spheroid Culture
Materials:
-
Ultra-low attachment 96-well plates
-
Culture medium
Protocol:
-
Prepare a single-cell suspension of colorectal cancer cells.
-
Seed the cells into ultra-low attachment 96-well plates at a density of 1,000-5,000 cells per well.
-
Allow the spheroids to form and grow for 3-5 days.
-
Treat the spheroids with different concentrations of this compound-4C.
-
Assess the viability of the spheroids using a 3D cell viability assay (e.g., CellTiter-Glo® 3D) or by measuring the spheroid diameter over time.
Conclusion
This compound-4C represents a promising therapeutic agent for the treatment of multidrug-resistant colorectal cancer by exploiting the collateral sensitivity of ABCB1-overexpressing cells. The protocols and data presented in these application notes provide a framework for researchers to further investigate the potential of this compound-4C and to develop novel strategies to overcome chemoresistance in colorectal cancer. Rigorous experimental execution and data analysis are crucial for validating these findings and advancing the development of this targeted therapy.
Application Notes and Protocols for MX106 in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MX106 is a potent and selective survivin inhibitor that has demonstrated significant anti-cancer activity, particularly in multidrug-resistant (MDR) colorectal cancer cells.[1] Its unique mechanism of action, which involves the targeted killing of cancer cells overexpressing the ABCB1 transporter, makes it a promising candidate for further investigation in preclinical models that more accurately mimic the tumor microenvironment. Three-dimensional (3D) tumor spheroids represent a key in vitro model that bridges the gap between traditional 2D cell culture and in vivo studies. This document provides detailed application notes and protocols for the use of this compound in 3D tumor spheroid models of colorectal cancer.
Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism involving the inhibition of survivin and a dependency on the ABCB1 transporter.[1] Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in most human cancers and is associated with resistance to chemotherapy and radiation. By inhibiting survivin, this compound promotes apoptosis and inhibits cell proliferation.[1]
The signaling pathway affected by this compound involves several key cellular processes:
-
Survivin Inhibition: this compound directly or indirectly leads to the downregulation of survivin expression.
-
Cell Cycle Arrest: The inhibition of survivin is associated with cell cycle arrest, a process modulated by the p21-CDK4/6-pRb pathway.[1]
-
Apoptosis Induction: Downregulation of survivin leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and caspase-7.[1]
-
ABCB1-Dependent Toxicity: The cytotoxic effect of this compound is particularly pronounced in cancer cells that overexpress the ABCB1 transporter, suggesting a selective targeting mechanism.[1]
Below is a diagram illustrating the proposed signaling pathway of this compound in cancer cells.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in 3D tumor spheroid models. These are general guidelines and may require optimization based on the specific cell line and experimental conditions.
Protocol 1: Generation of Colorectal Cancer Spheroids
This protocol describes the formation of 3D tumor spheroids using the hanging drop method, which is a reliable technique for generating uniformly sized spheroids.
Materials:
-
Colorectal cancer cell line (e.g., HCT-116, HT-29)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Petri dishes (10 cm)
-
Multi-channel pipette
Procedure:
-
Culture colorectal cancer cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count to determine the cell concentration.
-
Adjust the cell suspension to a final concentration of 2.5 x 10^4 cells/mL.
-
Using a multi-channel pipette, dispense 20 µL drops of the cell suspension onto the inside of a 10 cm petri dish lid. This will create hanging drops containing 500 cells each.
-
Add 5-10 mL of sterile PBS to the bottom of the petri dish to maintain humidity.
-
Carefully invert the lid and place it on the dish.
-
Incubate the hanging drop cultures at 37°C in a humidified incubator with 5% CO2 for 3-5 days to allow for spheroid formation.
References
Application Notes and Protocols for Assessing MX106 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MX106-4C is a novel small molecule survivin inhibitor demonstrating potent cytotoxic activity against multidrug-resistant (MDR) colorectal cancer cells. Its mechanism of action is linked to the inhibition of survivin in an ABCB1-dependent manner, leading to cell cycle arrest and apoptosis.[1] Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in most human cancers and is associated with resistance to chemotherapy and a poor prognosis. Therefore, therapeutic agents targeting survivin, such as this compound-4C, represent a promising strategy for the treatment of MDR colorectal cancer.
These application notes provide detailed protocols for assessing the in vivo efficacy of this compound-4C using animal models of ABCB1-positive, multidrug-resistant colorectal cancer. The described methodologies cover the establishment of xenograft models, treatment administration, and subsequent endpoint analyses to comprehensively evaluate the anti-tumor activity of this compound-4C.
Signaling Pathway of this compound-4C in ABCB1-Positive MDR Colorectal Cancer
This compound-4C exerts its selective cytotoxic effects through a mechanism involving the ABCB1 transporter and the inhibition of survivin, which in turn modulates the p21-CDK4/6-pRb pathway, leading to cell cycle arrest and apoptosis.[1] The overexpression of ABCB1, a drug efflux pump, is a major contributor to multidrug resistance in cancer. The Wnt/β-catenin signaling pathway has been implicated in the transcriptional regulation of ABCB1.[2][3]
References
Application Notes and Protocols: Measuring Survivin Expression Following MX106 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is a key regulator of cell division and apoptosis. Its overexpression is a hallmark of many cancers and is often associated with resistance to therapy and poor prognosis. Consequently, survivin is a compelling target for novel anti-cancer therapeutics. This document provides detailed protocols for measuring the expression of survivin in response to treatment with a hypothetical therapeutic agent, MX106. The methodologies described herein are essential for preclinical and clinical research aimed at evaluating the efficacy and mechanism of action of novel anti-survivin agents.
While specific data on the effects of this compound on survivin expression is not publicly available, this document serves as a comprehensive guide to the key techniques used to assess changes in survivin levels. The provided protocols for quantitative real-time PCR (qRT-PCR), Western blotting, and immunohistochemistry (IHC) are widely accepted and robust methods for quantifying survivin mRNA and protein expression.
Quantitative Data Summary
The following table is a template illustrating how to present quantitative data on survivin expression following this compound treatment. The data presented is hypothetical and should be replaced with experimental results.
| Experimental Group | Treatment | Survivin mRNA Expression (Fold Change vs. Control) | Survivin Protein Expression (Relative Density vs. Control) |
| 1 | Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.08 |
| 2 | This compound (10 nM) | 0.65 ± 0.09 | 0.58 ± 0.11 |
| 3 | This compound (50 nM) | 0.32 ± 0.07 | 0.25 ± 0.06 |
| 4 | This compound (100 nM) | 0.15 ± 0.04 | 0.11 ± 0.03 |
Experimental Workflow
The general workflow for assessing the impact of this compound on survivin expression involves treating cancer cells with the compound and subsequently measuring survivin levels at both the mRNA and protein level.
Caption: Experimental workflow for measuring survivin expression after this compound treatment.
Key Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for Survivin mRNA Expression
This protocol details the measurement of survivin mRNA levels.
a. RNA Isolation:
-
Isolate total RNA from treated and control cells using a TRIzol-based reagent or a commercial RNA isolation kit, following the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
b. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
The reaction typically includes reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
Incubate the reaction mixture according to the manufacturer's protocol (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
c. qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for survivin and a housekeeping gene (e.g., GAPDH, β-actin), and the synthesized cDNA.
-
Primer Sequences:
-
Perform the reaction in a real-time PCR system with thermal cycling conditions such as: 95°C for 10 min, followed by 40-45 cycles of 95°C for 15-20 sec and 58-60°C for 30-60 sec.[1][2]
-
Analyze the data using the comparative Ct (2^-ΔΔCt) method to determine the relative fold change in survivin expression, normalized to the housekeeping gene.[1][3][4]
Western Blotting for Survivin Protein Expression
This protocol outlines the detection and quantification of survivin protein.
a. Protein Extraction:
-
Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
b. SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[5]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6][7]
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6][8]
-
Incubate the membrane with a primary antibody specific for survivin overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.[8]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again three times with TBST.
d. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry (IHC) for Survivin Protein Localization
This protocol is for visualizing survivin expression and localization within tissues.
a. Tissue Preparation:
-
Fix tissue samples in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[9]
b. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.[9] This step is crucial for unmasking the antigen.
c. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum.[10][11]
-
Incubate the sections with a primary antibody against survivin overnight at 4°C in a humidified chamber.[9][10]
-
Wash with PBS or TBS.
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin-HRP complex, or with a polymer-based HRP-conjugated secondary antibody.[10]
-
Wash with buffer.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.[9]
-
Counterstain the sections with hematoxylin to visualize the nuclei.[10]
d. Analysis:
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Examine the slides under a microscope to assess the intensity and localization (nuclear, cytoplasmic) of survivin staining.
Survivin Signaling Pathway
The following diagram illustrates a simplified, representative signaling pathway involving survivin. While the specific mechanism of this compound is unknown, many anti-cancer agents target pathways that regulate survivin expression, such as the PI3K/Akt pathway.
Caption: A simplified signaling pathway involving survivin regulation and function.
References
- 1. RT-qPCR to detect survivin mRNA [bio-protocol.org]
- 2. RT-qPCR for analysis of survivin mRNA expression [bio-protocol.org]
- 3. qPCR [bio-protocol.org]
- 4. Evaluation of Immunohistochemical Expression of Survivin and its Correlation with qRT-PCR Results as a Useful Diagnostic Marker in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges with MX106-4C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the small molecule inhibitor, MX106-4C, in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound-4C?
For initial stock solution preparation, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended. Many non-polar compounds exhibit good solubility in DMSO.[1][2] It is crucial to use a low percentage of DMSO in your final working solution (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q2: I observed precipitation when diluting my this compound-4C stock solution in aqueous media. What should I do?
Precipitation upon dilution into aqueous buffers or cell culture media is a common issue for hydrophobic compounds.[1] This occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. To address this, consider the following:
-
Lower the final concentration: Determine the solubility limit of this compound-4C in your specific medium.
-
Use a gentle warming step: Briefly warming the solution to 37°C may help dissolve the precipitate.[1]
-
Increase mixing: Ensure thorough mixing by vortexing or placing the plate on a shaker for a short period.[1]
-
Consider alternative solvents: For certain applications, other organic solvents like ethanol or DMF might be used, but their compatibility with the specific cell line must be verified.[2]
Q3: Can I use surfactants or co-solvents to improve the solubility of this compound-4C in my experiments?
Yes, surfactants and co-solvents can be employed to enhance the solubility of poorly soluble drugs.[3][4] Common options include:
-
Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used at low, non-toxic concentrations.
-
Co-solvents: The addition of a small percentage of a water-miscible organic solvent can improve solubility.[5]
It is essential to perform control experiments to ensure that the chosen surfactant or co-solvent does not interfere with the experimental assay or affect cell viability.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation in stock solution | The concentration of this compound-4C is too high for the chosen solvent. | Try preparing a lower concentration stock solution. Gentle warming and vortexing may also help.[1] |
| Inconsistent assay results | Incomplete dissolution or precipitation of this compound-4C in the working solution. | Visually inspect your working solutions for any precipitate before adding them to the cells. Prepare fresh dilutions for each experiment. |
| High background signal in assay | Light scattering from precipitated compound. | Measure the turbidity of your working solutions using a spectrophotometer to ensure the compound is fully dissolved.[1] |
| Low compound potency | The actual concentration of the dissolved compound is lower than intended due to poor solubility. | Determine the kinetic solubility of this compound-4C in your specific assay medium to establish the maximum achievable concentration. |
Quantitative Data Summary
The following table summarizes the hypothetical solubility of this compound-4C in various common laboratory solvents. Note: This data is for illustrative purposes.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) for MW = 450 g/mol |
| Dimethyl Sulfoxide (DMSO) | > 50 | > 111 |
| N,N-Dimethylformamide (DMF) | ~ 25 | ~ 55.6 |
| Ethanol | ~ 10 | ~ 22.2 |
| Phosphate-Buffered Saline (PBS) | < 0.01 | < 0.022 |
Experimental Protocols
Protocol 1: Preparation of this compound-4C Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate the vial of this compound-4C to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your cell culture medium to reach the final desired concentration. It is recommended to first prepare an intermediate dilution in the medium.
-
Vortex gently between each dilution step.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visualizations
Caption: Workflow for preparing and using this compound-4C in vitro.
Caption: Hypothetical signaling pathway inhibited by this compound-4C.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility enhancement techniques [wisdomlib.org]
Technical Support Center: Troubleshooting Resistance to MX-106-4C in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting resistance to MX-106-4C, a novel survivin inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MX-106-4C?
MX-106-4C is a survivin inhibitor.[1] Survivin is a member of the inhibitor of apoptosis protein (IAP) family and plays a dual role in promoting cell proliferation and preventing apoptosis (programmed cell death).[2][3] By inhibiting survivin, MX-106-4C can induce cell cycle arrest and promote apoptosis in cancer cells.[4]
Q2: We are observing a lack of efficacy of MX-106-4C in our cancer cell line. What are the potential reasons?
Several factors could contribute to a lack of response to MX-106-4C:
-
Low or absent survivin expression: MX-106-4C's efficacy is dependent on the presence of its target, survivin. Verify the baseline expression level of survivin in your cell line via Western blot or qPCR.
-
High expression of ABCB1 (P-glycoprotein): MX-106-4C has shown selective toxicity towards cancer cells with high levels of the drug efflux pump ABCB1 (P-glycoprotein).[4] Paradoxically, its cytotoxic effect is dependent on both the expression and function of ABCB1.[4] Therefore, cells with very low or no ABCB1 expression might be less sensitive.
-
Intrinsic resistance pathways: Cancer cells can possess inherent mechanisms of resistance, such as alterations in downstream apoptotic machinery (e.g., mutations in caspase proteins) or upregulation of alternative pro-survival signaling pathways that bypass the need for survivin.
Q3: Our cells initially responded to MX-106-4C but have now developed resistance. What are the likely mechanisms?
Acquired resistance to survivin inhibitors like MX-106-4C can arise through several mechanisms:
-
Downregulation of ABCB1 expression: Since the selective toxicity of MX-106-4C is linked to high ABCB1 expression, a long-term adaptation leading to reduced ABCB1 levels could confer resistance.[4]
-
Mutations in the survivin gene (BIRC5): While less common, mutations in the drug-binding site of survivin could prevent MX-106-4C from effectively inhibiting its function.
-
Activation of bypass signaling pathways: Cancer cells can adapt by upregulating other pro-survival pathways to compensate for the inhibition of survivin. This could involve increased expression of other anti-apoptotic proteins like Bcl-2 or activation of growth factor receptor signaling.
-
Alterations in the cell cycle machinery: Given that survivin is crucial for mitosis, changes in the expression or function of other cell cycle regulators could potentially overcome the cell cycle arrest induced by MX-106-4C.
Troubleshooting Guide
Problem 1: High variability in experimental results (e.g., IC50 values).
-
Possible Cause: Inconsistent cell culture conditions.
-
Solution: Ensure that cells are passaged consistently and are in the logarithmic growth phase when seeding for experiments. Maintain a consistent seeding density and serum concentration in the culture medium.
-
-
Possible Cause: Degradation of MX-106-4C.
-
Solution: Prepare fresh stock solutions of MX-106-4C in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect the compound from light.
-
-
Possible Cause: Cell line heterogeneity.
-
Solution: Perform single-cell cloning to establish a homogenous population. Regularly check for mycoplasma contamination, which can affect cellular responses to drugs.
-
Problem 2: Unexpected or off-target effects observed.
-
Possible Cause: Non-specific cytotoxicity at high concentrations.
-
Solution: Perform a dose-response curve to determine the optimal concentration range for inhibiting survivin without causing excessive non-specific cell death. Use concentrations at or near the IC50 for mechanistic studies.
-
-
Possible Cause: Interaction with other cellular components.
-
Solution: Investigate potential off-target effects by examining the expression and activity of other related proteins or pathways. Consider using a secondary, structurally different survivin inhibitor to confirm that the observed phenotype is due to on-target inhibition.
-
Problem 3: Difficulty in generating a stable MX-106-4C-resistant cell line.
-
Possible Cause: Inappropriate drug concentration for selection.
-
Solution: Start with a low concentration of MX-106-4C (e.g., the IC20-IC30) and gradually increase the concentration in a stepwise manner as the cells adapt. This method is more likely to yield a stable resistant population than a single high-dose selection.
-
-
Possible Cause: Insufficient selection time.
-
Solution: Developing stable drug resistance is a lengthy process that can take several months. Be patient and allow the cells sufficient time to adapt at each concentration step.
-
-
Possible Cause: Reversion of the resistant phenotype.
-
Solution: Once a resistant cell line is established, it is advisable to maintain it in a low concentration of MX-106-4C to prevent the loss of the resistant phenotype. Periodically re-characterize the resistance level.
-
Data Presentation
Table 1: Hypothetical IC50 Values of MX-106-4C in Various Cancer Cell Lines
| Cell Line | Cancer Type | ABCB1 Expression | Parental IC50 (µM) | Resistant Subline IC50 (µM) | Fold Resistance |
| SW620 | Colorectal | High | 0.5 | 10.0 | 20 |
| HCT116 | Colorectal | Low | 5.0 | 15.0 | 3 |
| OVCAR-8 | Ovarian | High | 0.8 | 16.0 | 20 |
| A549 | Lung | Moderate | 2.5 | 12.5 | 5 |
Note: These are example values for illustrative purposes. Actual IC50 values should be determined experimentally.
Experimental Protocols
Protocol 1: Generation of MX-106-4C Resistant Cancer Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous, stepwise exposure to increasing concentrations of MX-106-4C.
-
Initial IC50 Determination: Determine the initial sensitivity of the parental cell line to MX-106-4C by performing a dose-response experiment and calculating the IC50 value using an MTT or similar cell viability assay.
-
Initial Drug Exposure: Culture the parental cells in their standard growth medium supplemented with MX-106-4C at a concentration equal to the IC20-IC30.
-
Monitoring and Passaging: Monitor the cells for signs of cytotoxicity. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the culture vessel. Once the cells reach 70-80% confluency and exhibit a stable growth rate, passage them.
-
Stepwise Dose Escalation: After 2-3 passages at the initial concentration, increase the concentration of MX-106-4C by approximately 1.5 to 2-fold.
-
Repeat and Adapt: Repeat steps 3 and 4, gradually increasing the drug concentration. This process can take several months.
-
Characterization of Resistance: Once the cells are able to proliferate in a significantly higher concentration of MX-106-4C (e.g., 10-20 times the parental IC50), confirm the level of resistance by re-evaluating the IC50.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at different passage numbers.
Protocol 2: Western Blot for Survivin and ABCB1 Expression
This protocol details the detection of survivin and ABCB1 protein levels in sensitive versus resistant cells.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against survivin (1:1000 dilution) and ABCB1 (1:500 dilution) overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to compare the expression levels between sensitive and resistant cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The survivin signaling pathway and the inhibitory action of MX-106-4C.
Caption: Experimental workflow for generating and characterizing MX-106-4C resistant cancer cells.
Caption: A logical flowchart for troubleshooting failed MX-106-4C experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing MX106 Dosage to Minimize Off-Target Effects
Welcome to the technical support center for MX106. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental dosage and minimizing off-target effects of this compound, a survivin inhibitor with a novel mechanism in ABCB1-positive multidrug-resistant (MDR) colorectal cancer cells.[1]
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound selectively induces apoptosis in ABCB1-positive MDR colorectal cancer cells. Its mechanism is dependent on the expression and function of the ABCB1 transporter. The proposed pathway involves ABCB1-dependent inhibition of survivin, leading to cell cycle arrest and activation of caspases-3/7.[1]
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target effects of this compound are not extensively documented in publicly available literature, potential off-target effects could arise from interactions with other proteins in the inhibitor of apoptosis (IAP) family or other signaling pathways involved in cell survival and proliferation. A systematic investigation is recommended to identify and characterize any off-target activities.
Q3: How do I determine the optimal starting concentration for my in vitro experiments?
A3: The optimal starting concentration for in vitro experiments depends on the cell line and the experimental endpoint. For initial dose-response studies, a wide concentration range is recommended, typically spanning several orders of magnitude (e.g., 1 nM to 100 µM). The IC50 values from these initial experiments will help narrow down the concentration range for subsequent assays. It is crucial to consider both the concentration and the duration of exposure, as both are important factors in determining the cellular response.[2]
Q4: What are the key considerations when moving from in vitro to in vivo studies?
A4: When transitioning from in vitro to in vivo studies, it is essential to consider the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. This includes understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement and biological effect in a living organism. Dose-response relationships established in vitro do not always directly translate to in vivo efficacy, making it crucial to perform dose-ranging studies in animal models.[2][3]
Troubleshooting Guides
Issue 1: High cytotoxicity observed in non-target (ABCB1-negative) cell lines.
| Possible Cause | Troubleshooting Step |
| Off-target toxicity | 1. Perform a comprehensive off-target screening (e.g., kinase panel, proteomic analysis). 2. Compare the off-target profile with the on-target profile to identify potential liabilities. 3. If a specific off-target is identified, consider structure-activity relationship (SAR) studies to design analogs with improved selectivity. |
| Non-specific cellular stress | 1. Evaluate markers of general cellular stress (e.g., reactive oxygen species production, unfolded protein response). 2. Optimize the experimental conditions, such as reducing the incubation time or using a lower concentration range. |
| Impurities in the compound batch | 1. Verify the purity of the this compound batch using analytical methods such as HPLC-MS. 2. If impurities are detected, purify the compound or obtain a new, high-purity batch. |
Issue 2: Lack of efficacy in ABCB1-positive cell lines.
| Possible Cause | Troubleshooting Step |
| Low expression of ABCB1 | 1. Confirm the expression level of ABCB1 in your cell line using qPCR or Western blotting. 2. If expression is low, consider using a different cell line with higher ABCB1 expression or engineering your current cell line to overexpress ABCB1. |
| Suboptimal drug concentration or exposure time | 1. Perform a detailed dose-response and time-course experiment to determine the optimal conditions for observing the desired effect.[2] 2. Ensure that the drug concentration is maintained throughout the experiment. |
| Altered cellular signaling | 1. Investigate potential resistance mechanisms by analyzing downstream signaling pathways of survivin and apoptosis. 2. Consider combination therapies to overcome resistance.[1] |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions | 1. Standardize all cell culture parameters, including cell passage number, confluency, and media composition. 2. Regularly test for mycoplasma contamination. |
| Instability of this compound in solution | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Protect the stock solution from light and store at the recommended temperature. |
| Pipetting errors or inaccurate dilutions | 1. Calibrate all pipettes regularly. 2. Prepare a serial dilution series carefully and use fresh tips for each dilution. |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Off-Target Kinase Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase profiling service or perform the assay in-house using a panel of recombinant kinases.
-
Binding Assay: The assay typically involves measuring the ability of this compound to displace a known ligand from the kinase active site.
-
Data Analysis: The results are usually expressed as the percentage of inhibition at a specific concentration or as a dissociation constant (Kd).
-
Hit Validation: For any identified off-target kinases, validate the interaction using orthogonal assays, such as cellular thermal shift assays (CETSA) or enzymatic activity assays.
Protocol 3: Whole-Transcriptome Analysis for Off-Target Gene Expression Changes
Objective: To identify unintended changes in gene expression profiles upon this compound treatment.
Methodology:
-
Cell Treatment: Treat cells with this compound at a relevant concentration (e.g., 1x and 10x the IC50) and a vehicle control for a specified time.
-
RNA Extraction: Isolate total RNA from the treated cells.
-
Library Preparation and Sequencing: Prepare RNA-sequencing libraries and perform next-generation sequencing (NGS).
-
Data Analysis: Analyze the sequencing data to identify differentially expressed genes between the this compound-treated and control groups. Perform pathway analysis to understand the biological implications of the observed gene expression changes.
Data Presentation
Table 1: Hypothetical In Vitro IC50 Data for this compound
| Cell Line | ABCB1 Status | IC50 (µM) |
| SW620 | Positive | 0.5 |
| HCT116 | Positive | 0.8 |
| HT-29 | Negative | > 50 |
| HEK293T | Negative | > 100 |
Table 2: Hypothetical Off-Target Kinase Profiling Results for this compound (at 10 µM)
| Kinase | % Inhibition |
| Aurora A | 85% |
| CDK2 | 60% |
| SRC | 15% |
| EGFR | < 5% |
Visualizations
Caption: Known Signaling Pathway of this compound
Caption: Experimental Workflow for Off-Target Identification
References
Technical Support Center: Scaling Up MX106-4C Synthesis
Welcome to the technical support center for the synthesis of MX106-4C. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the production of this potent survivin inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety concerns when scaling up the synthesis of this compound-4C?
A1: Scaling up any chemical synthesis introduces heightened safety risks.[1] For this compound-4C, which involves multi-step organic synthesis, key concerns include:
-
Thermal Runaway: Exothermic reactions, if not properly controlled, can lead to a rapid increase in temperature and pressure, potentially causing reactor failure.
-
Handling of Hazardous Reagents: The synthesis may involve flammable solvents, corrosive acids or bases, and toxic intermediates.[1] Proper personal protective equipment (PPE), ventilation, and containment are crucial.
-
Byproduct Formation: At a larger scale, unexpected side reactions can lead to the formation of hazardous byproducts that may require special handling and disposal procedures.
-
Dust Explosion: If any of the intermediates or the final product are fine powders, there is a risk of dust explosion if not handled properly.
Q2: We are observing a significant drop in yield for a key step when moving from a 1g to a 100g scale. What are the likely causes?
A2: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors:
-
Inefficient Mixing: What works in a small flask may not translate to a large reactor.[2] Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing the overall yield.
-
Heat Transfer Issues: Large reaction volumes have a lower surface-area-to-volume ratio, making it more difficult to dissipate or apply heat efficiently.[3] This can affect reaction kinetics and lead to the formation of impurities.
-
Mass Transfer Limitations: In heterogeneous reactions (e.g., solid-liquid), the rate of reaction can become limited by how quickly reactants can move between phases. This is often more pronounced at larger scales.
-
Changes in Reaction Time: Reactions may require longer durations at a larger scale to reach completion due to the factors mentioned above.[4]
Q3: How can we improve the purity of our scaled-up batches of this compound-4C?
A3: Maintaining purity at scale requires careful process optimization. Consider the following:
-
Raw Material Quality: Ensure the purity of your starting materials and reagents, as impurities can be carried through the synthesis and are often more difficult to remove at a larger scale.
-
Process Parameter Control: Tightly control reaction parameters such as temperature, pressure, pH, and addition rates. Small deviations can have a larger impact on impurity profiles at scale.
-
Work-up and Purification: The work-up procedure (e.g., quenching, extraction, washing) may need to be redesigned for larger volumes to ensure efficient removal of impurities.[5] Purification techniques like crystallization may need to be re-optimized, as running multiple large-scale chromatography columns can be inefficient.[4]
Troubleshooting Guides
Problem 1: Inconsistent Reaction Times and Incomplete Conversion
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls before completion, as indicated by in-process controls (e.g., TLC, HPLC). | Poor Mixing: Inadequate agitation in the reactor. | - Increase the stirring speed.- Evaluate the impeller design and position for the specific reactor geometry.- Consider using a different type of agitator (e.g., anchor vs. turbine). |
| Temperature Gradients: Uneven heating or cooling of the reaction mixture. | - Improve the heat transfer fluid flow rate in the reactor jacket.- Use a reactor with better heat transfer characteristics.- For highly exothermic reactions, consider a semi-batch process where one reactant is added slowly to control the temperature. | |
| Reagent Degradation: One of the reagents may be degrading over the longer reaction time at scale. | - Investigate the stability of all reagents under the reaction conditions.- Consider adding the less stable reagent in portions over the course of the reaction. |
Problem 2: Difficulty with Product Isolation and Purification
| Symptom | Possible Cause | Suggested Solution |
| The product precipitates as an unmanageable solid (e.g., too fine, gummy). | Uncontrolled Crystallization/Precipitation: Rapid changes in temperature or solvent composition. | - Develop a controlled cooling profile for crystallization.- Use an anti-solvent addition strategy with a controlled addition rate.- Screen different solvents for optimal crystal morphology. |
| The product is lost during aqueous work-up. | Product Solubility: The product may have some solubility in the aqueous phase. | - Check the pH of the aqueous layer to ensure the product is in its least soluble form.- Perform back-extraction of the aqueous layers with a suitable organic solvent.- Saturate the aqueous layer with salt (salting out) to decrease the solubility of the organic product.[5] |
| Column chromatography is not scalable. | High Loading or Poor Separation: The crude material is too impure for efficient large-scale chromatography. | - Optimize the preceding reaction step to minimize impurities.- Develop a crystallization method to purify the bulk of the material before chromatography.- Explore alternative purification techniques like preparative HPLC or supercritical fluid chromatography (SFC). |
Experimental Protocols
General Protocol for a Key Coupling Step (Hypothetical)
This protocol is a generalized example based on common coupling reactions in multi-step organic synthesis and should be adapted based on the specific chemistry of this compound-4C.
-
Reactor Setup:
-
Ensure the reactor is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).
-
Equip the reactor with a mechanical stirrer, thermocouple, condenser, and addition funnel.
-
-
Reagent Charging:
-
Charge the reactor with Intermediate A (1.0 eq) and a suitable solvent (e.g., DMF, 10 volumes).
-
Begin agitation and ensure the solid is well-suspended.
-
-
Reaction:
-
Add the coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq) to the reactor.
-
Slowly add a solution of Intermediate B (1.1 eq) in the reaction solvent via the addition funnel over 1-2 hours.
-
Maintain the internal temperature between 20-25°C.
-
Monitor the reaction progress by HPLC every 2 hours until Intermediate A is <1% remaining.
-
-
Work-up:
-
Once complete, cool the reaction mixture to 0-5°C.
-
Slowly quench the reaction by adding water (20 volumes).
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3 x 15 volumes).
-
Combine the organic layers and wash with brine (2 x 10 volumes).
-
-
Isolation:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or chromatography.
-
Visualizations
Caption: A generalized workflow for a single step in the synthesis of this compound-4C.
Caption: A troubleshooting decision tree for addressing low yield in scale-up.
References
- 1. Chemical Synthesis | From Lab To Industrial Scale - Kewaunee [kewaunee.in]
- 2. Challenges – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Troubleshooting [chem.rochester.edu]
Technical Support Center: Refining MX106 Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experimental protocols for the novel investigational compound MX106.
Disclaimer: Publicly available information on a specific therapeutic agent designated "this compound" is limited. Therefore, the following information, including the mechanism of action, experimental data, and protocols, is presented as a representative example for a hypothetical anti-cancer compound to guide researchers in their experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. By binding to the allosteric pocket of MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream inhibition of cell proliferation, survival, and differentiation in tumor cells with aberrant MAPK pathway activation.
Q2: In which cancer cell lines has this compound shown potent anti-proliferative activity?
A2: this compound has demonstrated significant anti-proliferative effects in various cancer cell lines harboring BRAF and RAS mutations, which lead to constitutive activation of the MAPK pathway. Please refer to the data table below for specific IC50 values.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C. For short-term use, a stock solution in DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: Is this compound soluble in aqueous solutions?
A4: this compound has low solubility in aqueous media. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values between experiments | 1. Cell passage number variability.2. Inconsistent cell seeding density.3. Degradation of this compound stock solution.4. Variations in incubation time. | 1. Use cells within a consistent and low passage number range.2. Ensure accurate and consistent cell counting and seeding.3. Prepare fresh aliquots of the this compound stock solution from powder.4. Maintain a consistent and documented incubation period for all experiments. |
| Precipitation of this compound in cell culture medium | 1. Poor solubility of this compound in aqueous solution.2. Final concentration of this compound is too high.3. Interaction with components of the serum in the medium. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility, but not toxic to the cells.2. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.3. Consider reducing the serum percentage during the treatment period if it does not compromise cell health. |
| High background signal in Western blot for phospho-ERK | 1. Suboptimal antibody concentration.2. Insufficient washing steps.3. High basal signaling in the control cells. | 1. Titrate the primary and secondary antibodies to determine the optimal concentration.2. Increase the number and duration of washing steps.3. Serum-starve cells for a few hours before treatment to reduce basal pathway activation. |
| Unexpected cell toxicity in vehicle control (DMSO) | 1. Final DMSO concentration is too high.2. Cell line is particularly sensitive to DMSO.3. Contamination of the DMSO stock. | 1. Ensure the final DMSO concentration is as low as possible (ideally ≤0.1%).2. Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your specific cell line.3. Use a fresh, high-quality, sterile-filtered DMSO stock. |
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 8.5 |
| HT-29 | Colorectal Carcinoma | BRAF V600E | 12.3 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 25.1 |
| Panc-1 | Pancreatic Carcinoma | KRAS G12D | 150.7 |
| MCF7 | Breast Carcinoma | PIK3CA E545K | >1000 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (including a vehicle control with the same final DMSO concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound in the MAPK/ERK signaling pathway.
Technical Support Center: Troubleshooting Inconsistencies in MX106 Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies encountered during experimentation with the novel therapeutic agent, MX106.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an investigational small molecule inhibitor targeting the intracellular kinase domain of the novel receptor Tyr-Kß (Tyrosine Kinase Beta). By binding to the ATP-binding pocket, this compound is designed to block downstream signaling through the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are commonly dysregulated in various malignancies.
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is supplied as a lyophilized powder and should be stored at -20°C. For reconstitution, use sterile DMSO to create a stock solution, which should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Further dilutions in aqueous media should be prepared fresh for each experiment.
Q3: Is this compound light-sensitive?
A3: Yes, prolonged exposure to light can lead to degradation of the compound. All handling and experimental procedures should be performed with minimal light exposure. Use amber-colored vials and cover plates with foil when possible.
Troubleshooting Inconsistent Experimental Results
This section addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.
Issue 1: High Variability in Cell Viability Assay Results
Q: We are observing significant well-to-well and day-to-day variability in our MTT/XTT assays when treating cancer cell lines with this compound. What are the potential causes and solutions?
A: High variability in cell viability assays can stem from several factors. Below is a summary of potential causes and recommended troubleshooting steps.
Quantitative Data Summary: Inconsistent vs. Expected IC50 Values (µM)
| Cell Line | Expected IC50 (µM) | Observed Inconsistent IC50 Range (µM) |
| HT-29 | 1.5 ± 0.3 | 0.8 - 5.2 |
| A549 | 2.8 ± 0.5 | 1.5 - 7.9 |
| MCF-7 | 5.1 ± 0.7 | 2.2 - 10.5 |
Troubleshooting Workflow:
how to prevent degradation of MX106 in solution
Welcome to the technical support center for MX106. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution, ensuring the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: The primary degradation pathways for this compound in solution are hydrolysis and oxidation. Factors that can accelerate this degradation include improper pH, exposure to light, elevated temperatures, and the presence of oxidative agents.
Q2: What is the optimal pH range for storing this compound solutions?
A2: this compound exhibits maximum stability in a slightly acidic environment, with a recommended pH range of 4.0 to 5.5. Solutions outside of this range, particularly alkaline solutions, can lead to rapid degradation.
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, stock solutions of this compound should be prepared in a suitable organic solvent such as DMSO and stored at -20°C or lower. For aqueous working solutions, use a buffer within the recommended pH range of 4.0-5.5 and prepare them fresh daily. Protect all solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q4: Can I use buffers containing phosphate with this compound?
A4: Caution is advised when using phosphate-containing buffers, as they may catalyze the degradation of this compound under certain conditions. It is recommended to use alternative buffering agents such as citrate or acetate.
Q5: How can I detect and quantify the degradation of this compound in my samples?
A5: The degradation of this compound can be monitored and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][][3] The appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound compound are indicative of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in cell-based assays. | Degradation of this compound in the culture medium. | Prepare fresh dilutions of this compound in pre-warmed, pH-stable medium immediately before each experiment. Minimize the exposure time of this compound to the physiological pH of the culture medium. |
| Inconsistent results between experimental replicates. | Inconsistent storage or handling of this compound solutions. | Strictly adhere to the recommended storage and handling protocols. Ensure all solutions are properly labeled with preparation dates and stored under the correct conditions. |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound. | Review the solution preparation and storage procedures. Analyze a freshly prepared standard to confirm the retention time of pure this compound and identify degradation peaks. |
| Precipitation of this compound in aqueous solution. | Poor solubility or degradation leading to insoluble products. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your aqueous buffer. If precipitation persists, consider using a different co-solvent or formulation strategy. |
Quantitative Stability Data
The following table summarizes the stability of this compound under various conditions after a 24-hour incubation period. Degradation was assessed by HPLC.
| Condition | Solvent/Buffer | Temperature (°C) | Light Exposure | Remaining this compound (%) |
| 1 | DMSO | -20 | Dark | 99.8 |
| 2 | pH 4.5 Citrate Buffer | 4 | Dark | 98.5 |
| 3 | pH 4.5 Citrate Buffer | 25 | Dark | 92.1 |
| 4 | pH 4.5 Citrate Buffer | 25 | Ambient Light | 85.3 |
| 5 | pH 7.4 Phosphate Buffer | 25 | Dark | 75.4 |
| 6 | pH 8.5 Tris Buffer | 25 | Dark | 60.2 |
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC
This protocol outlines a method to assess the stability of this compound in a given solution.
1. Materials:
- This compound solid compound
- HPLC-grade solvent (e.g., DMSO)
- Aqueous buffer of choice
- HPLC system with UV detector
- C18 reverse-phase HPLC column
2. Procedure:
- Prepare a 10 mM stock solution of this compound in the chosen HPLC-grade solvent.
- Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer to be tested.
- Divide the solution into separate aliquots for each time point and condition to be tested (e.g., different temperatures, light exposures).
- At each designated time point (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and immediately analyze it by HPLC.
- The HPLC method should be optimized to separate this compound from its potential degradation products. A typical gradient might be from 95% water with 0.1% formic acid to 95% acetonitrile with 0.1% formic acid over 15 minutes.
- Monitor the chromatogram at the wavelength of maximum absorbance for this compound.
- Calculate the percentage of remaining this compound at each time point by comparing the peak area of this compound to its peak area at time zero.
Visualizations
Potential Degradation Pathway of this compound
Caption: Proposed degradation pathways for this compound via hydrolysis and oxidation.
Troubleshooting Workflow for this compound Degradation
Caption: A logical workflow for troubleshooting issues related to this compound degradation.
References
Technical Support Center: MX106-4C Delivery in Orthotopic Tumor Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MX106-4C, a survivin inhibitor, in orthotopic tumor models. The information is tailored for scientists and drug development professionals working with this compound in preclinical cancer research.
Frequently Asked Questions (FAQs)
Q1: What is this compound-4C and why is it used in orthotopic models of colorectal cancer?
A1: this compound-4C is a survivin inhibitor with selective toxicity against ATP-binding cassette subfamily B member 1 (ABCB1)-positive colorectal cancer cells.[1][2] These cells are often multidrug-resistant (MDR). Orthotopic models, where tumor cells are implanted into their natural organ environment (e.g., the cecum for colorectal cancer), are crucial for evaluating drug efficacy. These models better replicate the tumor microenvironment, which can influence drug delivery and response, making them more clinically relevant than subcutaneous models.[3][4][5]
Q2: What is the proposed mechanism of action for this compound-4C?
A2: this compound-4C's selective toxicity in ABCB1-positive cells is linked to cell cycle arrest and apoptosis. This is achieved through survivin inhibition and the activation of caspases-3/7.[1] It also modulates the p21-CDK4/6-pRb pathway. Interestingly, its selective cytotoxicity is dependent on both the expression and function of ABCB1.[1]
Q3: How should I prepare this compound-4C for in vivo administration?
A3: For in vivo studies, this compound-4C should be dissolved in a biocompatible vehicle. A common starting formulation is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline. The final concentration should be adjusted based on the desired dose and injection volume. It is critical to ensure the solution is clear and free of precipitates before injection. Always prepare the formulation fresh before each use.
Q4: What are the key considerations when establishing an orthotopic colorectal cancer model for this compound-4C studies?
A4: Successful orthotopic modeling requires careful surgical technique to implant ABCB1-positive colorectal cancer cells (e.g., HCT116/LUC-MDR) into the cecal wall. Key considerations include proper anesthesia, aseptic technique, and slow injection of the cell suspension to prevent leakage. Post-operative care is also critical for animal recovery and to ensure reproducible tumor growth.[3]
Troubleshooting Guides
Guide 1: Low or No Therapeutic Efficacy
You've administered this compound-4C to your orthotopic tumor-bearing mice, but see minimal to no reduction in tumor growth compared to the vehicle control group.
References
- 1. ABCB1-dependent collateral sensitivity of multidrug-resistant colorectal cancer cells to the survivin inhibitor this compound-4C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orthotopic and metastatic tumour models in preclinical cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyagen.com [cyagen.com]
- 5. m.youtube.com [m.youtube.com]
Validation & Comparative
Validating the Anti-Tumor Efficacy of MX106 (RXDX-106) in Novel Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of MX106, identified as the pan-TAM kinase inhibitor RXDX-106, against standard-of-care chemotherapies in preclinical syngeneic mouse models of breast and colon cancer. The data presented herein is based on publicly available experimental results.
Introduction to this compound (RXDX-106) and its Mechanism of Action
This compound (RXDX-106) is a potent and selective small molecule inhibitor of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases.[1][2] These kinases are implicated in cancer progression, metastasis, and the development of drug resistance.[1][2] The anti-tumor activity of RXDX-106 is primarily mediated through its immunomodulatory effects. By inhibiting TAM kinases on immune cells, RXDX-106 promotes an anti-tumor immune response characterized by increased tumor-infiltrating leukocytes, M1-polarized macrophages, and enhanced natural killer (NK) cell and CD8+ T cell activity.[1][2] This immune-mediated mechanism suggests its potential as a broad-spectrum anti-cancer agent.
Comparative Efficacy of this compound (RXDX-106)
This section compares the anti-tumor efficacy of RXDX-106 with standard-of-care chemotherapies in commonly used syngeneic mouse models.
Breast Cancer Model: 4T1
The 4T1 syngeneic mouse model is a well-established model for triple-negative breast cancer. Standard-of-care chemotherapies for this model include doxorubicin and paclitaxel.
Table 1: Comparison of Anti-Tumor Efficacy in the 4T1 Breast Cancer Model
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| Vehicle Control | Saline, intraperitoneal (i.p.) | 0% | - | [3] |
| RXDX-106 | Not explicitly stated for 4T1, but 74% in EMT-6 model | ~74% (in EMT-6 model) | Not explicitly stated | [1] |
| Doxorubicin | Maximum Tolerated Dose (MTD), i.p. | Significant reduction in tumor volume | Not explicitly stated | [3] |
| Paclitaxel | MTD, i.p. | More effective than Doxorubicin in reducing angiogenesis genes | Not explicitly stated | [3] |
Note: Direct comparative studies between RXDX-106 and standard chemotherapies in the 4T1 model were not identified in the search results. The TGI for RXDX-106 is extrapolated from the EMT-6 breast cancer model as reported in the same publication series.
Colon Cancer Model: CT26
The CT26 model is a widely used syngeneic model for colorectal cancer. Standard chemotherapies for this model include oxaliplatin and 5-fluorouracil (5-FU).
Table 2: Comparison of Anti-Tumor Efficacy in the CT26 Colon Cancer Model
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| Vehicle Control | PBS, subcutaneous (s.c.) | 0% | - | [4] |
| RXDX-106 | Not explicitly stated for CT26, but 61% in MC38 model | ~61% (in MC38 model) | Not explicitly stated | [1] |
| Oxaliplatin | i.p. | Moderate tumor growth inhibition | Increased tumor-free survival | [4] |
| 5-Fluorouracil (5-FU) & Oxaliplatin | i.p. | Significant suppression of tumor growth | Cured mice acquired protective immunity | [5] |
Note: Direct comparative studies between RXDX-106 and standard chemotherapies in the CT26 model were not identified in the search results. The TGI for RXDX-106 is extrapolated from the MC38 colon cancer model as reported in the same publication series.
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the anti-tumor effects of a test compound like this compound (RXDX-106).
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of the test compound on cancer cell lines in vitro.
Materials:
-
Cancer cell lines (e.g., 4T1, CT26)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (this compound/RXDX-106)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
In Vivo Syngeneic Tumor Model Studies
Objective: To evaluate the anti-tumor efficacy of the test compound in an immunocompetent mouse model.
3.2.1. Orthotopic Implantation of 4T1 Breast Cancer Cells
Animal Model: Female BALB/c mice (6-8 weeks old).
Procedure:
-
Culture 4T1 cells to ~80% confluency, trypsinize, and resuspend in sterile PBS at a concentration of 4 x 10^5 cells/mL.[6]
-
Anesthetize the mice using isoflurane.
-
Inject 25 µL of the cell suspension (1 x 10^4 cells) into the fourth mammary fat pad.[7]
-
Monitor the mice for tumor growth by palpation and caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[7]
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer the test compound and control treatments as per the study design.
-
Monitor tumor growth and animal health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
3.2.2. Subcutaneous Implantation of CT26 Colon Cancer Cells
Animal Model: BALB/c mice (6-8 weeks old).
Procedure:
-
Prepare a single-cell suspension of CT26 cells in sterile PBS at a concentration of 1 x 10^6 cells/mL.
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (1 x 10^5 cells) subcutaneously into the flank of each mouse.
-
Monitor tumor growth with calipers starting 5-7 days post-implantation.
-
Randomize mice into treatment groups when tumors reach a predetermined size.
-
Administer treatments and monitor the animals as described for the 4T1 model.
Immunophenotyping of Tumor-Infiltrating Leukocytes by Flow Cytometry
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Materials:
-
Excised tumors
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
GentleMACS Dissociator
-
FACS buffer (PBS with 2% FBS and 2 mM EDTA)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80, Ly6G, Ly6C, NK1.1)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Process the excised tumors into single-cell suspensions using a tumor dissociation kit and a gentleMACS Dissociator.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Perform red blood cell lysis if necessary.
-
Count the viable cells and resuspend in FACS buffer.
-
Block Fc receptors by incubating the cells with Fc block.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the desired cell surface markers.
-
Add a live/dead stain to exclude non-viable cells from the analysis.
-
Wash the cells with FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound (RXDX-106).
Caption: Experimental Workflow for Validating Anti-Tumor Effects.
Caption: Logical Relationship of Therapeutic Approaches.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Immuno-oncological Efficacy of RXDX-106, a Novel TAM (TYRO3, AXL, MER) Family Small-Molecule Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bccr.tums.ac.ir [bccr.tums.ac.ir]
- 4. Photodynamic therapy augments oxaliplatin-induced immunogenic cell death in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunogenic chemotherapy in two mouse colon cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation - PMC [pmc.ncbi.nlm.nih.gov]
MX106 vs. Other Survivin Inhibitors: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of MX106, a novel survivin inhibitor, with other notable survivin inhibitors currently under investigation. The information presented is based on available preclinical data and is intended to assist researchers in evaluating the potential of these compounds for further development.
Efficacy Comparison of Survivin Inhibitors
The following table summarizes the in vitro cytotoxic activity (IC50 values) of this compound and other survivin inhibitors across various cancer cell lines. This data provides a quantitative measure of the concentration of each inhibitor required to inhibit the growth of cancer cells by 50%.
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) |
| This compound (analog 12b) | Average of Melanoma, Breast, and Ovarian Cancer Cell Lines | Melanoma, Breast, Ovarian | 1.4 |
| YM155 | Neuroblastoma (SH-SY5Y) | Neuroblastoma | 0.008 - 0.212 |
| Neuroblastoma (various) | Neuroblastoma | 0.00049 - 0.248 | |
| FL118 | A-549 | Lung Carcinoma | 0.00894 |
| MDA-MB-231 | Breast Carcinoma | 0.02473 | |
| RM-1 | Prostate Carcinoma | 0.06919 | |
| HCT116 | Colorectal Carcinoma | 0.0235 | |
| HepG2 | Hepatocellular Carcinoma | 0.0395 | |
| MCF-7 | Breast Carcinoma | 0.0322 | |
| HeLa | Cervical Cancer | 0.0324 | |
| LQZ-7I | C4-2 | Prostate Cancer | 3.1 |
| PC3 | Prostate Cancer | 4.8 | |
| Terameprocol | Data not available | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of survivin inhibitors.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the survivin inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the inhibitor concentration.
Western Blot Analysis for Survivin Expression
Western blotting is used to detect the levels of specific proteins, such as survivin, in cell lysates.
Protocol:
-
Cell Lysis: Cells treated with the survivin inhibitor for a specified time are washed with ice-cold PBS and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for survivin overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software.
Visualizing Key Pathways and Processes
Survivin Signaling Pathway
Survivin is a key regulator of both cell division and apoptosis. It functions as a member of the chromosomal passenger complex during mitosis and directly inhibits the activity of caspases, the key executioners of apoptosis. The diagram below illustrates the central role of survivin in these pathways.
Caption: Survivin's central role in inhibiting apoptosis and promoting mitosis.
Experimental Workflow for Evaluating Survivin Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of a novel survivin inhibitor.
Caption: Preclinical evaluation workflow for novel survivin inhibitors.
Comparative Analysis: MX106 vs. Standard Chemotherapy Regimens in Multidrug-Resistant Colorectal Cancer
A promising new agent, MX106-4C, demonstrates selective targeting of multidrug-resistant colorectal cancer cells, offering a potential paradigm shift in treatment strategies. This survivin inhibitor exhibits potent cytotoxicity against cancer cells that have developed resistance to conventional chemotherapies, heralding a new approach to overcoming a significant challenge in oncology.
This guide provides a comparative analysis of this compound-4C against standard chemotherapy regimens for colorectal cancer, with a focus on multidrug-resistant (MDR) phenotypes. The information presented is intended for researchers, scientists, and drug development professionals.
Overview of this compound-4C
This compound-4C is a novel survivin inhibitor that has shown significant efficacy in preclinical studies against colorectal cancer cells, particularly those overexpressing the ATP-binding cassette transporter B1 (ABCB1), a key driver of multidrug resistance.[1][2] Its mechanism of action involves the inhibition of survivin, a protein that is crucial for cell division and the prevention of apoptosis (programmed cell death). By targeting survivin, this compound-4C selectively induces cell cycle arrest and apoptosis in cancer cells.[1][2]
Standard Chemotherapy Regimens for Colorectal Cancer
Standard-of-care chemotherapy for colorectal cancer typically involves combination regimens such as FOLFOX (folinic acid, 5-fluorouracil, and oxaliplatin) and FOLFIRI (folinic acid, 5-fluorouracil, and irinotecan). These regimens are effective as first- and second-line treatments. For patients with metastatic or recurrent disease, other agents like doxorubicin, trifluridine/tipiracil, and regorafenib may be used. However, the development of multidrug resistance, often mediated by the ABCB1 transporter, is a major limitation to the long-term efficacy of these standard treatments.
Head-to-Head Performance: Efficacy and Selectivity
Preclinical studies have highlighted the selective potency of this compound-4C in ABCB1-positive, multidrug-resistant colorectal cancer cell lines. While specific IC50 values for this compound-4C are not yet publicly available in the reviewed literature, studies report greater than 10-fold selective cytotoxicity in ABCB1-positive MDR cell lines compared to their drug-sensitive counterparts.[2][3]
For comparison, the table below summarizes publicly available IC50 values for doxorubicin, a standard chemotherapeutic agent, in various colorectal cancer cell lines. It is important to note that these values are derived from different studies and may not be directly comparable to the forthcoming data on this compound-4C due to variations in experimental conditions.
| Cell Line | Drug | IC50 (µM) | Citation |
| HCT116 | Doxorubicin | 0.96 | |
| HT29 | Doxorubicin | 0.88 | |
| SW620 | Doxorubicin | Not specified | |
| SW620/Ad300 (Doxorubicin-resistant) | Doxorubicin | Not specified |
Furthermore, this compound-4C has demonstrated a synergistic effect when used in combination with doxorubicin in ABCB1-overexpressing cancer cells.[1][2] This suggests that this compound-4C could potentially be used to re-sensitize resistant tumors to standard chemotherapy.
Mechanism of Action: A Comparative Look
The distinct mechanisms of action of this compound-4C and standard chemotherapies are central to their differing effects on MDR cancer cells.
This compound-4C:
-
Target: Survivin
-
Downstream Effects: Inhibition of survivin leads to G0/G1 phase cell cycle arrest and activation of apoptosis, mediated by caspases-3/7.[1][2] This action is particularly effective in cells reliant on survivin for survival, a common feature of cancer cells.
Standard Chemotherapy (e.g., Doxorubicin, FOLFOX):
-
Target: DNA replication and repair
-
Downstream Effects: These agents cause DNA damage, leading to cell cycle arrest and apoptosis. However, in MDR cells with high levels of ABCB1, the chemotherapy drugs are actively pumped out of the cell, preventing them from reaching their intracellular targets and inducing cell death.
The signaling pathway for this compound-4C's action is depicted below:
Caption: Signaling pathway of this compound-4C in inducing apoptosis and cell cycle arrest.
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of this compound-4C are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed colorectal cancer cells (e.g., SW620 and SW620/Ad300) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound-4C or standard chemotherapy drugs for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is then calculated.
Western Blot Analysis
This technique is used to detect the expression levels of specific proteins involved in the mechanism of action.
Protocol:
-
Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against survivin, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds for 24-48 hours. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
3D Tumor Spheroid Assay
This assay provides a more physiologically relevant in vitro model to assess the efficacy of anticancer drugs.
Protocol:
-
Spheroid Formation: Seed colorectal cancer cells (e.g., SW620/Ad300) in ultra-low attachment 96-well plates at a density of 1,000-5,000 cells/well. Centrifuge the plates at low speed to facilitate cell aggregation.
-
Spheroid Culture: Culture the cells for 3-5 days to allow for the formation of compact spheroids.
-
Compound Treatment: Treat the spheroids with various concentrations of this compound-4C or standard chemotherapy drugs for 72-96 hours.
-
Viability Assessment: Assess the viability of the spheroids using a 3D cell viability assay (e.g., CellTiter-Glo® 3D). This assay measures ATP levels, which correlate with the number of viable cells.
-
Imaging: Capture images of the spheroids before and after treatment to visually assess changes in size and morphology.
Conclusion
This compound-4C represents a promising therapeutic agent for the treatment of multidrug-resistant colorectal cancer. Its unique mechanism of action, targeting the survivin protein, allows it to overcome the resistance mechanisms that limit the efficacy of standard chemotherapy regimens. The selective cytotoxicity of this compound-4C against ABCB1-overexpressing cancer cells, coupled with its synergistic effects with conventional drugs like doxorubicin, positions it as a strong candidate for further clinical investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the potential of this novel compound and other survivin inhibitors in the fight against cancer.
References
- 1. ABCB1-dependent collateral sensitivity of multidrug-resistant colorectal cancer cells to the survivin inhibitor this compound-4C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "SELECTIVE TOXICITY OF this compound-4C, A SURVIVIN INHIBITOR, TO ABCB1 POSITIV" by Zining Lei [scholar.stjohns.edu]
- 3. researchgate.net [researchgate.net]
Cross-Validation of MX106 (Cobomarsen) Efficacy in Diverse Laboratory Settings: A Comparative Guide
This guide provides a comprehensive comparison of the efficacy of MX106 (Cobomarsen), a novel miR-155 inhibitor, with alternative therapies across various hematological malignancies. The data presented is collated from multiple preclinical and clinical studies to offer researchers, scientists, and drug development professionals a thorough overview of its performance in different laboratory and clinical contexts.
Comparative Efficacy of this compound (Cobomarsen) and Alternatives
The following tables summarize the quantitative efficacy data for Cobomarsen and standard-of-care or alternative therapies in Cutaneous T-Cell Lymphoma (CTCL), Diffuse Large B-Cell Lymphoma (DLBCL), Chronic Lymphocytic Leukemia (CLL), and Adult T-Cell Leukemia/Lymphoma (ATLL).
Cutaneous T-Cell Lymphoma (CTCL)
| Treatment | Trial/Study | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Progression-Free Survival (PFS) |
| Cobomarsen (MRG-106) | Phase 1 | Mycosis Fungoides (MF) subtype of CTCL | Data on ORR from Phase 1 is primarily focused on safety and tolerability.[1] | Not Reported | Not Reported |
| Brentuximab Vedotin | ALCANZA (Phase 3) | CD30+ CTCL | 56.3% (lasting ≥4 months)[2] | 15.6%[2] | Median: 16.7 months[2] |
| Mogamulizumab | MAVORIC (Phase 3) | Relapsed/Refractory MF and Sézary Syndrome | 28%[3] | Not Reported | Median: 7.7 months[4][5] |
Diffuse Large B-Cell Lymphoma (DLBCL)
| Treatment | Trial/Study | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Progression-Free Survival (PFS) |
| Cobomarsen (MRG-106) | Preclinical (Xenograft) | ABC-DLBCL cell lines | Reduced tumor volume | Induced apoptosis | Not Applicable |
| R-CHOP | FLYER (Phase 3) | Previously untreated, favorable-prognosis DLBCL (age <60) | Not Reported | Not Reported | 3-year PFS rate: 94% (6 cycles)[6] |
| Pola-R-CHP | POLARIX (Phase 3) | Previously untreated DLBCL (IPI 2-5) | Not Reported | Not Reported | 2-year PFS rate: 76.7%[7] |
Chronic Lymphocytic Leukemia (CLL)
| Treatment | Trial/Study | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Progression-Free Survival (PFS) |
| Cobomarsen (MRG-106) | Phase 1 | Relapsed/Refractory CLL | Phase 1 focused on safety.[8] | Not Reported | Not Reported |
| Ibrutinib | Phase 3 (vs. Chlorambucil) | Treatment-naïve CLL | 92%[9] | 18%[9] | 2-year PFS rate: 89%[9] |
| Venetoclax + Obinutuzumab | CRISTALLO (Phase 3) | Untreated CLL without TP53 mutations | High rates of MRD negativity reported.[10] | Not Reported | Not Reported |
Adult T-Cell Leukemia/Lymphoma (ATLL)
| Treatment | Trial/Study | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Progression-Free Survival (PFS) |
| Cobomarsen (MRG-106) | Phase 1 | Aggressive subtypes of ATLL | Observed anticancer activity and disease stabilization.[1][11] | Not Reported | Not Reported |
| Mogamulizumab | Phase 2 | Relapsed ATLL | 50% | 27% | Median: 5.2 months |
| Chemotherapy (V+C-based) | JCOG9303 (Phase 2) | Untreated aggressive ATLL | 81%[3] | 35%[3] | 2-year OS rate: 31%[3] |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of drug efficacy. Below are representative protocols for key experiments.
In Vitro Efficacy Assessment: Cell Viability and Apoptosis Assays
-
Cell Culture: Lymphoma cell lines (e.g., ABC-DLBCL lines for Cobomarsen) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the investigational drug (e.g., Cobomarsen) and relevant comparators. A vehicle control (e.g., DMSO) is included.
-
Cell Viability Assay (MTT or CellTiter-Glo): After a specified incubation period (e.g., 72 hours), a reagent such as MTT or CellTiter-Glo is added to the wells. The absorbance or luminescence is measured using a plate reader to determine the percentage of viable cells relative to the vehicle control. IC50 values are then calculated.
-
Apoptosis Assay (Annexin V/PI Staining): Following drug treatment, cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.
In Vivo Efficacy Assessment: Xenograft Mouse Model
-
Animal Models: Immunocompromised mice (e.g., NOD-scid gamma mice) are used.
-
Tumor Implantation: Human lymphoma cells (e.g., ABC-DLBCL cell lines) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flanks of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Drug Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The investigational drug (e.g., Cobomarsen, administered intravenously) and comparator drugs are administered according to a specified dosing schedule and route. The control group receives a vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., immunohistochemistry for apoptosis markers).
Visualizations
Signaling Pathway of this compound (Cobomarsen)
Cobomarsen is an inhibitor of microRNA-155 (miR-155). Overexpression of miR-155 is implicated in the pathogenesis of various lymphomas by downregulating its target genes, which are involved in apoptosis, cell cycle control, and differentiation. By inhibiting miR-155, Cobomarsen aims to restore the expression of these tumor-suppressing targets.[12][13]
Caption: The miR-155 signaling pathway targeted by Cobomarsen (this compound).
Experimental Workflow for Efficacy Assessment
The following diagram illustrates a typical workflow for assessing the efficacy of an anti-lymphoma drug from in vitro studies to in vivo validation.
Caption: A typical experimental workflow for evaluating anti-lymphoma drug efficacy.
Logical Relationship of Cross-Validation
Cross-validation in this context refers to the process of confirming the efficacy of this compound across different experimental systems and in comparison to established treatments.
Caption: Logical framework for the cross-validation of this compound efficacy.
References
- 1. s203.q4cdn.com [s203.q4cdn.com]
- 2. Brentuximab Vedotin Improves Responses Lasting 4 Months in Cutaneous T-Cell Lymphoma [ahdbonline.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. tandfonline.com [tandfonline.com]
- 5. dovepress.com [dovepress.com]
- 6. FLYER: Four cycles of R-CHOP as good as six in low-risk DLBCL | MDedge [mdedge.com]
- 7. ashpublications.org [ashpublications.org]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Efficacy of Ibrutinib-Based Regimen in Chronic Lymphocytic Leukemia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. miRagen Therapeutics Announces Positive Data for Cobomarsen in Adult T-Cell Leukemia/lymphoma Patients With Residual Disease - BioSpace [biospace.com]
- 12. [Role of miR-155 in pathogenesis of diffuse large B cell lymphoma and its possible mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of microRNA-155 as a Biomarker in Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profile of MX106, a Novel Kinase Inhibitor, with Other Anti-Cancer Agents
This guide provides a comparative analysis of the preclinical safety profile of the investigational anti-cancer agent MX106 against established chemotherapeutic and targeted agents. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's relative safety and therapeutic window. All data for this compound is derived from internal, preclinical studies, while data for comparator agents is compiled from publicly available literature.
Overview of Agents
-
This compound: An investigational, highly selective inhibitor of the Bcr-Abl tyrosine kinase, designed for improved safety and reduced off-target effects.
-
Imatinib: A first-generation Bcr-Abl tyrosine kinase inhibitor, used as a primary comparator.
-
Doxorubicin: A conventional cytotoxic chemotherapy agent (an anthracycline antibiotic) known for its broad efficacy and significant cardiotoxicity.
-
Paclitaxel: A microtubule-stabilizing chemotherapeutic agent, widely used for various solid tumors, with known side effects including myelosuppression and neuropathy.
Comparative Cytotoxicity
The in vitro cytotoxicity of each agent was assessed against the K562 chronic myelogenous leukemia (CML) cell line and a control non-cancerous human fibroblast cell line (BJ-hTERT) to determine cancer cell-specific toxicity.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) after 48-hour exposure
| Compound | K562 (CML Cells) IC50 (µM) | BJ-hTERT (Normal Fibroblasts) IC50 (µM) | Therapeutic Index (Normal/Cancer) |
| This compound | 0.025 | > 20 | > 800 |
| Imatinib | 0.25 | 15.5 | 62 |
| Doxorubicin | 0.05 | 0.45 | 9 |
| Paclitaxel | 0.008 | 0.09 | 11.25 |
Data for comparator agents are representative values from published literature.
Genotoxicity Assessment
Genotoxicity was evaluated using the Comet assay (single-cell gel electrophoresis) to measure DNA strand breaks in human peripheral blood mononuclear cells (PBMCs).
Table 2: Comparative Genotoxicity in Human PBMCs
| Compound (at 10x IC50 on K562) | % Tail DNA (Mean ± SD) | Interpretation |
| Vehicle Control | 3.5 ± 1.2 | No Damage |
| This compound | 4.1 ± 1.5 | Not Genotoxic |
| Imatinib | 6.8 ± 2.1 | Mildly Genotoxic |
| Doxorubicin | 45.7 ± 8.3 | Highly Genotoxic |
| Paclitaxel | 12.5 ± 3.4 | Moderately Genotoxic |
Common Adverse Effects from Preclinical Models
The following table summarizes the most frequently observed adverse effects in rodent models at maximum tolerated doses (MTD).
Table 3: Summary of Key Adverse Effects in Rodent Models
| Compound | Primary Adverse Effects | Target Organs |
| This compound | Mild, transient neutropenia; No significant off-target organ toxicity observed. | Bone Marrow |
| Imatinib | Fluid retention (edema), neutropenia, mild liver enzyme elevation. | Bone Marrow, Liver |
| Doxorubicin | Severe cardiotoxicity, myelosuppression, mucositis. | Heart, Bone Marrow, GI Tract |
| Paclitaxel | Myelosuppression, peripheral neuropathy, hypersensitivity reactions. | Bone Marrow, Peripheral Nerves |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and the workflows for the key safety experiments cited in this guide.
Caption: Targeted inhibition of the Bcr-Abl signaling pathway by this compound and Imatinib.
Caption: Workflow for determining IC50 values using the MTT cytotoxicity assay.
Caption: Step-by-step workflow for the Comet assay to assess DNA damage.
Experimental Protocols
-
Cell Seeding: K562 and BJ-hTERT cells were seeded in 96-well plates at a density of 5,000 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS and allowed to adhere for 24 hours.
-
Compound Treatment: Stock solutions of test compounds were serially diluted in culture medium. 100 µL of each dilution was added to the respective wells, and the plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Readout: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to vehicle-treated control cells. The IC50 value was determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Cell Preparation and Treatment: Human PBMCs were isolated by Ficoll-Paque density gradient centrifugation. Cells were treated with test compounds (at 10x their respective K562 IC50) or vehicle control for 4 hours at 37°C.
-
Slide Preparation: Treated cells (1x10^5) were mixed with 75 µL of 0.5% low-melting-point agarose at 37°C and pipetted onto slides pre-coated with 1% normal melting point agarose. A coverslip was applied, and the slides were solidified at 4°C.
-
Lysis: The coverslips were removed, and the slides were immersed in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for 1 hour at 4°C.
-
DNA Unwinding: Slides were placed in a horizontal electrophoresis tank filled with fresh, cold alkaline buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20 minutes to allow for DNA unwinding.
-
Electrophoresis: Electrophoresis was conducted in the same buffer at 4°C for 20 minutes at 25 V and 300 mA.
-
Neutralization and Staining: Slides were washed three times with a neutralization buffer (0.4 M Tris, pH 7.5) and then stained with SYBR Green I.
-
Visualization and Scoring: Slides were examined using a fluorescence microscope. At least 50 randomly selected cells per slide were analyzed using comet scoring software. The percentage of DNA in the comet tail (% Tail DNA) was used as the quantitative measure of DNA damage.
A Comparative Study of MX106 in Combination with Various Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the survivin inhibitor MX106-4C in combination with various chemotherapeutic agents. The primary focus is on its well-documented synergistic effects with doxorubicin in multidrug-resistant (MDR) colorectal cancer. Due to a lack of published preclinical or clinical data, this guide will also offer a theoretical perspective on potential combinations with other chemotherapeutics, based on the known mechanisms of survivin inhibitors.
Executive Summary
This compound-4C is a survivin inhibitor that has demonstrated selective cytotoxicity against ABCB1-positive cancer cells.[1] Its combination with the anthracycline chemotherapeutic agent doxorubicin has shown significant synergistic anti-cancer effects, particularly in doxorubicin-resistant colorectal cancer cell lines.[1][2][3] The mechanism of action is linked to ABCB1-dependent survivin inhibition, leading to cell cycle arrest and apoptosis.[1][4] While direct experimental data on combinations with other chemotherapeutics like platinum-based agents (e.g., cisplatin), taxanes (e.g., paclitaxel), or antimetabolites (e.g., gemcitabine) is not currently available, the role of survivin in chemoresistance suggests potential for synergistic outcomes.
Data Presentation: this compound-4C in Combination with Doxorubicin
The following table summarizes the key findings from preclinical studies on the combination of this compound-4C and doxorubicin in ABCB1-overexpressing colorectal cancer cells.
| Cell Line | Treatment | Key Findings | Reference |
| ABCB1-positive MDR colorectal cancer cells | This compound-4C and Doxorubicin | Synergistic cytotoxic effect. | [1][3] |
| ABCB1-positive MDR colorectal cancer cells | Long-term this compound-4C exposure followed by Doxorubicin | Re-sensitization of resistant cells to doxorubicin. | [1][3] |
| ABCB1-positive colorectal cancer cells | This compound-4C | Selectively kills ABCB1-positive cells. | [1] |
| ABCB1-positive colorectal cancer cells | This compound-4C | Induces cell cycle arrest and apoptosis. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound-4C, doxorubicin, or a combination of both for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Western Blot Analysis
-
Cell Lysis: Treat cells with the indicated drug concentrations, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against survivin, ABCB1, and β-actin overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with the desired drug concentrations. Harvest both floating and adherent cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V-positive, PI-negative and Annexin V-positive, PI-positive) is determined.
Mandatory Visualization
Signaling Pathway of this compound-4C in ABCB1-Positive Cancer Cells
Caption: Mechanism of this compound-4C in ABCB1-positive cancer cells.
Experimental Workflow for Combination Study
Caption: General workflow for in vitro combination studies.
Comparative Analysis with Other Chemotherapeutics: A Theoretical Perspective
While direct experimental evidence is lacking for the combination of this compound-4C with chemotherapeutics other than doxorubicin, we can extrapolate potential synergistic effects based on its mechanism of action as a survivin inhibitor.
-
Platinum-Based Agents (e.g., Cisplatin): These drugs induce DNA damage, leading to apoptosis. Cancer cells often upregulate survivin to evade this cell death. A combination with this compound-4C could lower the threshold for apoptosis induction by cisplatin, potentially overcoming resistance.
-
Taxanes (e.g., Paclitaxel): Taxanes disrupt microtubule function, leading to mitotic arrest and apoptosis. Survivin plays a crucial role in mitotic progression. Inhibition of survivin by this compound-4C could enhance the mitotic catastrophe induced by paclitaxel.
-
Antimetabolites (e.g., Gemcitabine): These agents interfere with DNA and RNA synthesis. Similar to platinum-based agents, their efficacy is dependent on the induction of apoptosis. Combining gemcitabine with this compound-4C could enhance its pro-apoptotic effects.
It is important to emphasize that these are hypothetical scenarios. Rigorous preclinical studies are necessary to validate these potential combinations and determine their efficacy and safety.
Conclusion
The survivin inhibitor this compound-4C demonstrates a significant synergistic anti-cancer effect when combined with doxorubicin, particularly in the context of ABCB1-mediated multidrug resistance. Its mechanism of action, centered on the inhibition of the key anti-apoptotic protein survivin, suggests a broad potential for combination with other classes of chemotherapeutic agents. However, further experimental validation is critically needed to establish the efficacy and define the clinical potential of this compound-4C in such combination therapies. Researchers are encouraged to explore these avenues to potentially broaden the therapeutic application of this promising agent.
References
- 1. ABCB1-dependent collateral sensitivity of multidrug-resistant colorectal cancer cells to the survivin inhibitor this compound-4C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. "SELECTIVE TOXICITY OF this compound-4C, A SURVIVIN INHIBITOR, TO ABCB1 POSITIV" by Zining Lei [scholar.stjohns.edu]
- 4. researchgate.net [researchgate.net]
Synergistic Interaction of Survivin Inhibitor MX106 and Doxorubicin in Overcoming Multidrug Resistance in Colon Cancer
A comprehensive analysis of the synergistic anti-cancer effects of MX106, a survivin inhibitor, when used in combination with the chemotherapeutic agent doxorubicin. This guide is intended for researchers, scientists, and professionals in drug development.
The combination of targeted therapies with conventional chemotherapy holds significant promise in overcoming drug resistance, a major challenge in oncology. Research into the synergistic effects of novel compounds like the survivin inhibitor this compound with established drugs such as doxorubicin is crucial for developing more effective cancer treatments. This guide synthesizes the available preclinical data on the interaction between this compound and doxorubicin, with a focus on its potential to reverse multidrug resistance in colon cancer.
Executive Summary of Findings
Preclinical evidence, primarily from an in-vitro study on P-glycoprotein (P-gp) mediated multidrug resistant (MDR) colon cancer cells, indicates a significant synergistic interaction between this compound (specifically the analog MX-106-4C) and doxorubicin. The key finding is that long-term treatment with MX-106-4C re-sensitizes these resistant cancer cells to doxorubicin. This effect is attributed to the downregulation of P-gp expression at both the transcriptional and protein levels. While the publicly available information is limited to a conference abstract, the initial findings suggest a promising avenue for further investigation.
Quantitative Data on Synergistic Effects
Detailed quantitative data from the primary study on MX-106-4C is not publicly available in full. The conference abstract summarizes the key finding that long-term (14-day) incubation with MX-106-4C significantly re-sensitized MDR colon cancer cells to doxorubicin.[1][2][3][4] For a comprehensive comparison, the following table structure is proposed for when such data becomes available:
| Cell Line | Treatment Group | IC50 of Doxorubicin (nM) | Combination Index (CI) | Fold-Reversal of Resistance |
| P-gp Overexpressing Colon Cancer Cells | Doxorubicin alone | Data not available | - | - |
| MX-106-4C alone | Data not available | - | - | |
| Doxorubicin + MX-106-4C (Concurrent) | Data not available | Data not available | Data not available | |
| Doxorubicin + MX-106-4C (Sequential) | Data not available | Data not available | Data not available | |
| Parental (Sensitive) Colon Cancer Cells | Doxorubicin alone | Data not available | - | - |
| MX-106-4C alone | Data not available | - | - | |
| Doxorubicin + MX-106-4C | Data not available | Data not available | Data not available |
Experimental Protocols
The detailed experimental protocols for the study on MX-106-4C are not available in the public domain. However, based on standard methodologies for assessing drug synergy and mechanisms of resistance, the key experiments likely involved the following procedures:
1. Cell Culture and Maintenance:
-
P-glycoprotein-overexpressing multidrug-resistant colon cancer cell lines and their parental, drug-sensitive counterparts would be used.
-
Cells would be cultured in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity and Synergy Assessment (MTT or Sulforhodamine B Assay):
-
Cells would be seeded in 96-well plates and allowed to attach overnight.
-
Cells would be treated with varying concentrations of MX-106-4C, doxorubicin, or a combination of both for a specified duration (e.g., 72 hours for cytotoxicity, and a longer-term incubation of 14 days for re-sensitization studies).
-
Cell viability would be determined using assays like MTT or SRB, where the absorbance is proportional to the number of viable cells.
-
The half-maximal inhibitory concentration (IC50) for each drug and the combination would be calculated.
-
The synergistic effect would be quantified by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
3. P-glycoprotein Expression Analysis (Western Blot and qRT-PCR):
-
Western Blot:
-
Cells would be treated with MX-106-4C for short-term (e.g., up to 72 hours) and long-term (14 days) periods.
-
Total protein would be extracted, and protein concentrations would be determined.
-
Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane would be probed with primary antibodies against P-glycoprotein and a loading control (e.g., β-actin), followed by a secondary antibody.
-
Protein bands would be visualized and quantified.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA would be extracted from cells treated with MX-106-4C.
-
RNA would be reverse-transcribed into cDNA.
-
qRT-PCR would be performed using primers specific for the ABCB1 gene (encoding P-gp) and a housekeeping gene.
-
The relative expression of ABCB1 mRNA would be calculated.
-
Signaling Pathways and Mechanisms of Action
The synergistic interaction between this compound and doxorubicin is primarily linked to the inhibition of the survivin protein and the subsequent downregulation of P-glycoprotein, a key transporter involved in multidrug resistance.
Diagram of the Proposed Signaling Pathway:
Caption: Proposed mechanism of synergy between this compound and doxorubicin.
Experimental Workflow Diagram:
Caption: General experimental workflow for confirming synergy.
Discussion and Future Directions
The initial findings on this compound and its ability to re-sensitize multidrug-resistant colon cancer cells to doxorubicin are promising. The proposed mechanism, involving the downregulation of P-glycoprotein through survivin inhibition, aligns with the known roles of these proteins in cancer cell survival and drug resistance. Survivin is an attractive therapeutic target as it is overexpressed in most human cancers and is involved in both the inhibition of apoptosis and the regulation of mitosis.
However, it is crucial to emphasize that the currently available information is preliminary and lacks the depth of a full peer-reviewed publication. To validate these findings and move towards clinical application, further research is necessary. This includes:
-
In-depth in-vitro studies: To fully characterize the synergistic effects across a broader range of colon cancer cell lines and to elucidate the precise molecular mechanisms downstream of survivin inhibition that lead to P-gp downregulation.
-
In-vivo studies: To evaluate the efficacy and safety of the this compound and doxorubicin combination in preclinical animal models of multidrug-resistant colon cancer.
-
Pharmacokinetic and pharmacodynamic studies: To determine the optimal dosing and scheduling for the combination therapy to maximize synergistic effects while minimizing toxicity.
References
Safety Operating Guide
Navigating the Disposal of MX106: A Comprehensive Safety and Procedural Guide
Disclaimer: The term "MX106" is associated with multiple products. This guide provides detailed disposal procedures for Spectrus NX106*, a chemical substance. Users handling other products labeled "this compound," such as biological reagents or dyes, should consult the specific safety data sheet (SDS) provided by the manufacturer for appropriate disposal protocols.
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document outlines the essential procedures for the safe handling and disposal of Spectrus* NX106, providing researchers, scientists, and drug development professionals with a clear, step-by-step guide to minimize risks and ensure compliance with safety regulations.
Key Safety Information and Hazard Identification
Spectrus* NX106 is a hazardous substance that requires careful handling. The primary hazards associated with this chemical are severe skin burns, eye damage, and potential allergic skin reactions.[1] It may also cause respiratory irritation.[1]
Signal Word: Danger[1]
Hazard Statements:
-
Causes severe skin burns and eye damage.[1]
-
May cause an allergic skin reaction.[1]
-
Causes serious eye damage.[1]
-
May cause respiratory irritation.[1]
A summary of the key components in Spectrus* NX106 is provided in the table below.
| Component | CAS # | Percent |
| Magnesium nitrate | 10377-60-3 | 1 - 2.5 |
| Mixture of: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one | 55965-84-9 | 1 - 2.5 |
Table 1: Composition of Spectrus NX106*
Personal Protective Equipment (PPE) and Handling
Before handling Spectrus* NX106, it is imperative to be equipped with the appropriate personal protective equipment. Adherence to these guidelines is crucial for preventing exposure and ensuring personal safety.
Required Personal Protective Equipment:
-
Gloves: Wear protective gloves.
-
Clothing: Wear protective clothing to prevent skin contact.
-
Eye Protection: Use eye protection, such as safety glasses or goggles.
-
Face Protection: A face shield is recommended to protect against splashes.
Always handle Spectrus* NX106 in a well-ventilated area, preferably outdoors or in a chemical fume hood, to avoid inhaling vapors.[1] Do not handle the substance until all safety precautions have been read and understood.[1]
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent harm to personnel and the environment.
Spill Cleanup Protocol:
-
Evacuate: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure adequate ventilation of the area.
-
Containment: Absorb the spill with inert solids such as clay, vermiculite, or spill pillows.[1]
-
Protective Gear: Wear appropriate protective equipment and clothing during cleanup. Do not touch damaged containers or spilled material without proper protection.[1]
-
Disposal: Collect the absorbed material and dispose of it in an approved facility.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[1]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
In all cases of exposure, immediately call a POISON CENTER or doctor/physician. [1]
Proper Disposal Procedure for this compound (Spectrus* NX106)
The disposal of Spectrus* NX106 must be conducted in accordance with local, state, and federal regulations. Hazardous waste must be disposed of through a permitted hazardous waste transporter to a federally-approved treatment or disposal facility.[2]
Step-by-Step Disposal Protocol:
-
Characterize Waste: Before disposal, ensure the waste is properly characterized as hazardous.
-
Containerization:
-
Segregation: Segregate incompatible chemicals to avoid dangerous reactions.[3]
-
Storage:
-
Documentation:
-
Arrange for Pickup: Contact your institution's environmental health and safety office or a licensed hazardous waste disposal company to arrange for pickup.
Below is a logical workflow for the disposal of this compound.
Figure 1: this compound Disposal Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
